Phencyclone
Description
structure in first source
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,3-diphenylcyclopenta[l]phenanthren-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H18O/c30-29-25(19-11-3-1-4-12-19)27-23-17-9-7-15-21(23)22-16-8-10-18-24(22)28(27)26(29)20-13-5-2-6-14-20/h1-18H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNSDGJFEKUKHGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C4=CC=CC=C4C5=CC=CC=C5C3=C(C2=O)C6=CC=CC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10205165 | |
| Record name | 1,3-Diphenyl-2H-cyclopenta(l)phenanthren-2-one | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5660-91-3 | |
| Record name | 1,3-Diphenyl-2H-cyclopenta[l]phenanthren-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5660-91-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phencyclone | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005660913 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5660-91-3 | |
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| Record name | 5660-91-3 | |
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| Record name | 1,3-Diphenyl-2H-cyclopenta(l)phenanthren-2-one | |
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| Record name | 1,3-diphenyl-2H-cyclopenta[l]phenanthren-2-one | |
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| Record name | PHENCYCLONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JCN3BF3DH8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Technical Guide to the Synthesis of Phencyclone via Aldol Condensation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis of phencyclone, a highly reactive cyclopentadienone, through a base-catalyzed aldol condensation. This document details the reaction mechanism, provides a robust experimental protocol, presents key quantitative data in a structured format, and includes necessary visualizations to facilitate a thorough understanding of the synthetic process.
Introduction
This compound (2,5-diphenyl-3,4-(9,10-phenanthro)cyclopentadienone) is a valuable reagent in organic synthesis, primarily utilized as a highly reactive diene in Diels-Alder reactions.[1] Its synthesis is a classic example of a double aldol condensation, a powerful carbon-carbon bond-forming reaction. This guide focuses on a reproducible and efficient method for preparing this compound from 1,3-diphenylacetone and 9,10-phenanthrenequinone.
The aldol condensation is a cornerstone of organic synthesis, involving the reaction of an enol or enolate with a carbonyl compound to form a β-hydroxy aldehyde or β-hydroxy ketone, which can then dehydrate to yield a conjugated enone.[2][3] In the synthesis of this compound, a base is used to deprotonate the α-carbon of 1,3-diphenylacetone, which then acts as a nucleophile, attacking the carbonyl carbons of 9,10-phenanthrenequinone in a sequential manner.
Reaction Mechanism
The synthesis of this compound proceeds through a base-catalyzed double aldol condensation mechanism. The key steps are outlined below:
-
Enolate Formation: A strong base, such as potassium hydroxide, abstracts a proton from the α-carbon of 1,3-diphenylacetone to form a resonance-stabilized enolate.
-
Nucleophilic Attack: The enolate attacks one of the carbonyl carbons of 9,10-phenanthrenequinone, forming a β-hydroxy ketone intermediate.
-
Dehydration: The intermediate undergoes dehydration (loss of a water molecule) to form an α,β-unsaturated ketone.
-
Second Condensation: The process repeats with the second α-carbon of the 1,3-diphenylacetone moiety and the remaining carbonyl group of the phenanthrenequinone, leading to the final cyclized and conjugated this compound product.
References
Characterization of Phencyclone using 13C NMR: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the characterization of phencyclone, a highly reactive diene used in Diels-Alder reactions, with a specific focus on the application of Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy. This document outlines the available spectral data, provides a detailed experimental protocol for acquiring 13C NMR spectra, and illustrates the characterization workflow.
13C NMR Spectral Data of this compound
Table 1: Reported 13C NMR Chemical Shift for this compound
| Carbon Atom | Chemical Shift (δ) in ppm | Solvent |
| Carbonyl (C=O) | 200.16 | CDCl₃ |
Note: The absence of a complete public dataset highlights an opportunity for further research to fully characterize this important molecule by 13C NMR and other spectroscopic techniques. For a complete, albeit theoretical, assignment of all carbon atoms in the this compound molecule, computational NMR prediction methods could be employed.
Experimental Protocol for 13C NMR Analysis
The following protocol provides a standardized procedure for the acquisition of a 13C NMR spectrum of an organic compound such as this compound. The parameters may require optimization based on the specific instrument and sample concentration.
2.1. Sample Preparation
-
Sample Purity: Ensure the this compound sample is of high purity to avoid interference from impurities in the NMR spectrum. Purification can be achieved by recrystallization or column chromatography.
-
Solvent Selection: Use a deuterated solvent that readily dissolves this compound. Chloroform-d (CDCl₃) is a common choice.
-
Concentration: Prepare a solution of approximately 10-50 mg of this compound in 0.5-0.7 mL of the deuterated solvent in a standard 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). However, modern NMR spectrometers can also reference the spectrum to the residual solvent peak (e.g., CDCl₃ at δ = 77.16 ppm).
2.2. NMR Spectrometer Setup and Data Acquisition
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher for ¹H) is recommended for better signal dispersion and sensitivity.
-
Tuning and Shimming: Tune the 13C probe to the correct frequency and shim the magnetic field to ensure homogeneity and achieve high resolution.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is typically used.
-
Pulse Angle: A 30-45° flip angle is often used to allow for a shorter relaxation delay.
-
Spectral Width: Set the spectral width to cover the entire range of expected 13C chemical shifts (e.g., 0-220 ppm).
-
Acquisition Time: An acquisition time of 1-2 seconds is generally sufficient.
-
Relaxation Delay (d1): A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, which is important for accurate integration, although less critical for simple peak identification.
-
Number of Scans (ns): Due to the low natural abundance of the ¹³C isotope, a larger number of scans (e.g., 1024 to 4096 or more) is required to obtain a spectrum with a good signal-to-noise ratio. The exact number will depend on the sample concentration.
-
Temperature: The experiment is typically run at room temperature (e.g., 298 K).
-
2.3. Data Processing
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline.
-
Referencing: Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm or the solvent peak to its known chemical shift.
-
Peak Picking: Identify and list the chemical shifts of all peaks in the spectrum.
Visualization of the Characterization Workflow
The following diagrams illustrate the logical flow of characterizing a chemical compound like this compound, from its synthesis to its spectroscopic analysis.
Caption: Experimental workflow for the synthesis and 13C NMR characterization of this compound.
Caption: Logical workflow for 13C NMR data processing and analysis.
Unveiling the Synthesis of Phencyclone: A Journey from Historical Discovery to Modern Optimization
For Immediate Release
This technical guide provides a comprehensive overview of the discovery and history of Phencyclone synthesis, tailored for researchers, scientists, and drug development professionals. Delving into the core of its chemical synthesis, this document outlines the original method and contrasts it with modern, optimized procedures, offering a clear perspective on the evolution of this significant chemical process.
Historical Context and Discovery
The synthesis of this compound (1,3-diphenyl-2H-cyclopenta[l]phenanthren-2-one) was first reported in 1935 by W. Dilthey, I. ter Horst, and W. Schommer. Their work, published in the Journal für praktische Chemie, laid the foundational stone for the synthesis of this highly colored aromatic five-membered ring ketone. However, early preparations of this compound were often plagued by experimental difficulties and inconsistent yields, a sentiment echoed by later researchers who noted that "this compound is not easy to prepare"[1]. These challenges primarily revolved around scrupulous temperature control and the lengthy addition of the base catalyst[1].
A significant breakthrough in the synthesis of this compound came with a systematic investigation of the experimental parameters, which identified reaction temperature as the critical variable[1]. It was discovered that conducting the base-promoted condensation reaction at room temperature reproducibly yields high-purity this compound, whereas elevated temperatures (above approximately 60 °C) predominantly lead to the formation of the byproduct, dihydrothis compound[1]. This optimization has made the synthesis more accessible and reliable.
Comparative Analysis of Synthesis Protocols
The synthesis of this compound is achieved through a base-promoted aldol condensation of 1,3-diphenylacetone and phenanthrenequinone[1]. The evolution of this method from its historical roots to the present optimized protocol highlights key improvements in reaction conditions and, consequently, in yield and purity.
| Parameter | Historical Method (Dilthey et al., 1935) | Modern Optimized Method |
| Reactants | 1,3-Diphenylacetone, Phenanthrenequinone | 1,3-Diphenylacetone, Phenanthrenequinone |
| Base Catalyst | Ethanolic Potassium Hydroxide | Solid Potassium Hydroxide Pellets |
| Solvent | Ethanol | 95% Ethanol |
| Temperature | Refluxing Ethanol | Room Temperature |
| Reaction Time | Not explicitly detailed, but implied to be lengthy | 30 minutes |
| Yield | Not explicitly detailed, but noted to be inconsistent | Average of 73% (ranging from 68% to 81%)[1] |
| Key Innovation | First reported synthesis | Room temperature reaction, use of solid KOH |
Detailed Experimental Protocols
Historical Synthesis (Conceptual Reconstruction based on modern interpretations of Dilthey et al.)
-
Dissolving 1,3-diphenylacetone and phenanthrenequinone in ethanol.
-
Heating the mixture to reflux.
-
Slow, dropwise addition of an ethanolic solution of potassium hydroxide over an extended period.
-
Continued refluxing for a specified duration.
-
Isolation of the product upon cooling and filtration.
Note: This reconstructed protocol is intended to reflect the general conditions of early syntheses and their known challenges with temperature control and byproduct formation.
Modern Optimized Synthesis[1]
This procedure provides a reproducible and high-yield synthesis of this compound.
Materials:
-
1,3-Diphenylacetone (0.584 g, 2.78 mmol)
-
Phenanthrenequinone (0.532 g, 2.58 mmol)
-
95% Ethanol (25 mL)
-
Solid Potassium Hydroxide pellets (1.0 g, 17.8 mmol)
Procedure:
-
Combine 1,3-diphenylacetone, phenanthrenequinone, and 95% ethanol in a suitable flask. The initial mixture will be a heterogeneous orange suspension.
-
Add the solid potassium hydroxide pellets to the mixture. The color will darken upon addition of the base.
-
Stir the mixture at room temperature for 30 minutes.
-
Isolate the resulting black precipitate by vacuum filtration.
-
Wash the precipitate with two 5 mL portions of cold ethanol.
-
Dry the solid in vacuo to yield this compound (approximately 0.720 g, 1.88 mmol, 73% yield).
Reaction Mechanism and Workflow
The synthesis of this compound proceeds via a base-catalyzed aldol condensation. The mechanism involves the formation of an enolate from 1,3-diphenylacetone, which then acts as a nucleophile, attacking one of the carbonyl carbons of phenanthrenequinone. A subsequent intramolecular aldol reaction followed by dehydration leads to the final conjugated cyclic ketone structure.
The overall experimental workflow for both the historical and modern methods can be visualized as a sequence of steps from preparation to product isolation.
References
IUPAC nomenclature for Phencyclone and its analogs
An In-depth Technical Guide to the
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for phencyclone and its derivatives. It includes a detailed breakdown of the naming conventions, a protocol for the synthesis of the core compound, and visual representations of the nomenclature logic and experimental workflow.
The systematic naming of this compound and its analogs follows the established rules for fused polycyclic aromatic hydrocarbons and ketones.
The Core Structure: this compound
The parent compound, this compound, has the systematic IUPAC name 1,3-diphenyl-2H-cyclopenta[l]phenanthren-2-one . This name is derived as follows:
-
Parent Hydride : The core is a fused ring system of phenanthrene and cyclopentane, which is named cyclopenta[l]phenanthrene. The '[l]' indicates the face of the phenanthrene ring where the cyclopentane ring is fused.
-
Indicated Hydrogen : The 2H- prefix specifies the location of a saturated carbon atom in the cyclopentane ring, necessary to accommodate the ketone group.
-
Functional Group : The ketone group at the second position of the cyclopentane ring is denoted by the suffix -2-one.
-
Substituents : Two phenyl groups are attached to the first and third positions of the cyclopentane ring, indicated by the prefix 1,3-diphenyl-.
Nomenclature of this compound Analogs
The IUPAC nomenclature for analogs of this compound is determined by the nature and position of the substituents on the core structure. The numbering of the cyclopenta[l]phenanthrene ring system follows the standard rules for fused rings, starting from the carbon atom after the fusion and proceeding around the periphery.
Below are some illustrative examples of IUPAC names for hypothetical this compound analogs:
-
Analog 1: Substitution on the Phenyl Rings
-
Structure : this compound with a chloro group at the para-position of each phenyl ring.
-
IUPAC Name : 1,3-bis(4-chlorophenyl)-2H-cyclopenta[l]phenanthren-2-one
-
-
Analog 2: Substitution on the Phenanthrene Moiety
-
Structure : this compound with a methoxy group at the 6th position of the phenanthrene ring.
-
IUPAC Name : 6-methoxy-1,3-diphenyl-2H-cyclopenta[l]phenanthren-2-one
-
-
Analog 3: Multiple Substitutions
-
Structure : this compound with methyl groups at the para-position of the phenyl rings and a nitro group at the 8th position of the phenanthrene ring.
-
IUPAC Name : 8-nitro-1,3-bis(4-methylphenyl)-2H-cyclopenta[l]phenanthren-2-one
-
Logical Framework for IUPAC Nomenclature
The process of systematically naming a this compound analog can be broken down into a logical sequence of steps.
Physicochemical and Biological Data
A comprehensive search of the available literature did not yield sufficient quantitative data on the physicochemical properties or biological activities of a series of this compound analogs. Such data, including LogP values, solubility, and cytotoxicity (e.g., IC50 values), are crucial for structure-activity relationship (SAR) studies in drug development. The table below is provided as a template for organizing such data once it becomes available through future research.
| Structure | IUPAC Name | Physicochemical Properties (e.g., LogP) | Biological Activity (e.g., IC50) |
| This compound | 1,3-diphenyl-2H-cyclopenta[l]phenanthren-2-one | Data not available | Data not available |
| Analog 1 | 1,3-bis(4-chlorophenyl)-2H-cyclopenta[l]phenanthren-2-one | Data not available | Data not available |
| Analog 2 | 6-methoxy-1,3-diphenyl-2H-cyclopenta[l]phenanthren-2-one | Data not available | Data not available |
| Analog 3 | 8-nitro-1,3-bis(4-methylphenyl)-2H-cyclopenta[l]phenanthren-2-one | Data not available | Data not available |
Experimental Protocols
The synthesis of this compound is typically achieved through a base-promoted aldol condensation.[1]
Synthesis of this compound
This protocol is adapted from the procedure described by Forsyth et al.[1]
Materials:
-
1,3-Diphenylacetone
-
Phenanthrenequinone
-
95% Ethanol
-
Potassium hydroxide (KOH) pellets
-
Cold ethanol for washing
Procedure:
-
Combine 1,3-diphenylacetone (1.0 eq) and phenanthrenequinone (0.93 eq) in a flask with 95% ethanol.
-
With stirring at room temperature, add solid potassium hydroxide pellets (6.4 eq). The initially orange, heterogeneous mixture will darken.
-
Continue stirring at room temperature for 30 minutes.
-
Isolate the resulting black precipitate by vacuum filtration.
-
Wash the solid with two portions of cold ethanol.
-
Dry the product in vacuo to yield this compound.
Experimental Workflow Diagram
References
An In-Depth Technical Guide to the Spectroscopic Data of Phencyclone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phencyclone (1,3-diphenyl-2H-cyclopenta[l]phenanthren-2-one) is a highly reactive, deeply colored aromatic ketone. Its unique structure, featuring a cyclopentadienone core fused to a phenanthrene system and substituted with two phenyl groups, makes it a valuable reagent in organic synthesis. This technical guide provides a comprehensive overview of the spectroscopic data of this compound, with a focus on Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy. Detailed experimental protocols for its synthesis and a characteristic reaction are also presented, along with visualizations of these chemical workflows.
Spectroscopic Data of this compound
The spectroscopic data for this compound are crucial for its identification and characterization. The following tables summarize the key IR and UV-Vis absorption data.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is characterized by a prominent absorption band for the carbonyl group, along with several other peaks corresponding to its aromatic and cyclic structures.
| Wavenumber (cm⁻¹) | Assignment | Reference |
| 1700 | C=O (carbonyl) stretching | [1] |
| 1699 | C=O (carbonyl) stretching | [2] |
| 753 | C-H bending (aromatic) | [2] |
| 728 | C-H bending (aromatic) | [2] |
| 696 | C-H bending (aromatic) | [2] |
Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum of this compound shows a strong absorption maximum in the UV region, which is characteristic of its extended conjugated system.
| Wavelength (λ_max) (nm) | Molar Absorptivity (log ε) | Solvent | Reference |
| 300.5 | 4.4 | Cyclohexane | [1] |
Experimental Protocols
Detailed methodologies for the synthesis of this compound and its application in a classic organic reaction are provided below.
Synthesis of this compound
This compound can be synthesized via a base-catalyzed aldol condensation of 1,3-diphenylacetone and phenanthrenequinone.[1]
Materials:
-
1,3-Diphenylacetone
-
Phenanthrenequinone
-
95% Ethanol
-
Solid potassium hydroxide (KOH) pellets
Procedure:
-
Combine 1,3-diphenylacetone (0.584 g, 2.78 mmol) and phenanthrenequinone (0.532 g, 2.58 mmol) in 25 mL of 95% ethanol in a suitable flask.
-
With stirring, add solid potassium hydroxide pellets (1.0 g, 17.8 mmol) to the orange, heterogeneous mixture. The mixture will darken upon addition of the base.
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Isolate the resulting black precipitate by vacuum filtration.
-
Wash the solid with two 5 mL portions of cold ethanol.
-
Dry the solid in vacuo to yield this compound.
Diels-Alder Reaction of this compound
This compound is a highly reactive diene in Diels-Alder reactions, readily forming [4+2] cycloadducts with various dienophiles.[1][3][4] A general procedure for the reaction with an alkene is outlined below.
Materials:
-
This compound
-
Dienophile (e.g., maleic anhydride, styrene, or a cyclic alkene)
-
Anhydrous solvent (e.g., xylene, toluene, or dichloromethane)
Procedure:
-
Dissolve this compound in a minimal amount of the chosen anhydrous solvent in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Add an equimolar amount of the dienophile to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress by observing the disappearance of the deep color of this compound.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
If a precipitate forms, collect the product by vacuum filtration. If no precipitate forms, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from an appropriate solvent.
Visualizations of Chemical Workflows
The following diagrams illustrate the key chemical processes involving this compound.
Caption: Workflow for the synthesis of this compound.
Caption: Experimental workflow for the Diels-Alder reaction.
References
An In-depth Technical Guide to the Early Studies of Phencyclone Reactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phencyclone (1,3-diphenyl-2H-cyclopenta[l]phenanthren-2-one) is a highly reactive aromatic compound that has garnered significant interest in the field of organic chemistry. Its unique structural and electronic properties make it a potent diene in Diels-Alder reactions, a cornerstone of synthetic chemistry for the construction of complex six-membered ring systems. This technical guide provides a comprehensive overview of the early studies on this compound's reactivity, focusing on its synthesis, its versatile participation in [4+2] cycloaddition reactions, and the thermal behavior of the resulting adducts. Detailed experimental protocols, quantitative data, and theoretical underpinnings of its reactivity are presented to serve as a valuable resource for researchers in organic synthesis and drug development.
Synthesis of this compound
The most common and effective method for the synthesis of this compound is the base-promoted aldol condensation of 1,3-diphenylacetone with phenanthrenequinone.[1] Early procedures often suffered from inconsistencies and the formation of the dihydrothis compound byproduct.[1] However, optimized and reproducible protocols have since been developed.
Optimized Experimental Protocol for this compound Synthesis
A systematic investigation into the reaction parameters revealed that temperature is a critical variable.[1] Performing the reaction at room temperature significantly improves the yield and purity of this compound.
Procedure:
-
Combine 1,3-diphenylacetone (1.0 eq) and phenanthrenequinone (0.93 eq) in 95% ethanol.
-
To this stirred mixture, add solid potassium hydroxide pellets (6.4 eq). The initially orange, heterogeneous mixture will darken.
-
Continue stirring at room temperature for 30 minutes.
-
Isolate the resulting black precipitate by vacuum filtration.
-
Wash the solid with cold 95% ethanol (2 x 5 mL).
-
Dry the product in vacuo to yield this compound as a black solid.
This optimized procedure consistently affords this compound in high purity with an average yield of 73% (ranging from 68% to 81%).[1]
Spectroscopic Data for this compound
| Spectroscopic Data | This compound |
| Appearance | Black solid |
| Melting Point (°C) | 206.8-208.4 |
| IR (KBr, cm⁻¹) | 1700 (C=O) |
| UV (cyclohexane), λₘₐₓ (log ε) | 300.5 (4.4) |
| ¹³C NMR (CDCl₃), δ (ppm) | 200.16 (C=O) |
Diels-Alder Reactivity of this compound
This compound is an exceptionally reactive diene in [4+2] cycloaddition reactions, readily forming endo-adducts with a wide variety of dienophiles.[1] This high reactivity is attributed to its electronic structure, which can be rationalized using Frontier Molecular Orbital (FMO) theory.
Theoretical Basis of Reactivity: Frontier Molecular Orbital (FMO) Theory
FMO theory provides a powerful framework for understanding the reactivity and selectivity of pericyclic reactions like the Diels-Alder reaction.[2][3] The interaction between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile is the key factor governing the reaction's feasibility and rate.[4]
In the case of this compound, the energy of its HOMO is relatively high, making it an electron-rich diene. This leads to a small energy gap between the HOMO of this compound and the LUMO of electron-deficient dienophiles, resulting in a strong interaction and a rapid reaction rate.[5]
dot
The stereoselectivity of the Diels-Alder reaction, particularly the preference for the endo product, is also explained by FMO theory. Secondary orbital interactions between the p-orbitals of the dienophile's activating group and the p-orbitals of the diene at the C2 and C5 positions stabilize the endo transition state.[2]
Thermal Stability of this compound-Acrylate Adducts
Studies on the thermal stability of Diels-Alder adducts of various dienes with acrylamides have shown that the temperature required for the retro-Diels-Alder reaction can be tuned by the choice of the diene. [6]While specific data for this compound-acrylate adducts is not extensively detailed in early studies, the general principles suggest that these adducts would exhibit thermal reversibility. The retro-Diels-Alder reaction of such adducts could be a valuable tool for the controlled release of reactive acrylamide species.
Quantitative Data on this compound Reactivity
Reaction Yields
The following table summarizes the reported yields for the Diels-Alder reaction of this compound with various dienophiles under optimized conditions.
| Dienophile | Solvent | Temperature (°C) | Yield (%) | Reference |
| N-phenylmaleimide | Toluene | Reflux | High | |
| Norbornadiene | Toluene | Reflux | High | [7] |
| Substituted Styrenes | Chlorobenzene | 34.1 | Varies | |
| N-Vinylcarbazole | Chlorobenzene | 34.1 | High | |
| n-Butyl vinyl ether | Chlorobenzene | 34.1 | Moderate |
(Note: Specific yield percentages for some reactions are not available in the early literature and are described qualitatively as "high" or "moderate".)
Kinetic Data
Kinetic studies on the Diels-Alder reactions of this compound provide valuable insights into the reaction mechanism and the factors influencing reactivity. The reactions are typically followed by monitoring the disappearance of the characteristic visible absorption of this compound.
The following table presents the second-order rate constants (k₂) for the reaction of this compound with a series of electron-rich olefins in chlorobenzene at 34.1 °C.
| Dienophile | [Dienophile] (M) | k₂ x 10⁴ (M⁻¹s⁻¹) |
|---|---|---|
| N-Vinylcarbazole | 0.01 - 0.05 | 9.38 - 6.15 |
| n-Butyl vinyl ether | 0.1 - 0.5 | 3.59 - 2.69 |
| p-Methoxystyrene | 0.1 - 0.5 | ~3.12 |
The activation parameters for the reaction of this compound with N-vinylcarbazole and n-butyl vinyl ether have also been determined.
| Dienophile | Eₐ (kcal/mol) | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol·K) |
|---|---|---|---|
| N-Vinylcarbazole | 12.5 | 11.9 | -25.6 |
| n-Butyl vinyl ether | 14.2 | 13.6 | -26.5 |
Conclusion
The early studies on the reactivity of this compound laid a crucial foundation for its application in organic synthesis. Its straightforward synthesis, high reactivity as a diene in Diels-Alder reactions, and the predictable stereochemical outcome of these cycloadditions have made it a valuable tool for the construction of complex polycyclic molecules. The understanding of its reactivity, rationalized by Frontier Molecular Orbital theory, has enabled chemists to predict and control the outcomes of its reactions. The thermal reversibility of its Diels-Alder adducts further expands its utility, offering potential applications in areas such as dynamic covalent chemistry and materials science. This guide, by consolidating the key findings from these early investigations, aims to provide a solid platform for further research and innovation in the chemistry of this compound and related compounds.
References
- 1. ilacadofsci.com [ilacadofsci.com]
- 2. Frontier molecular orbital theory - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. chalcogen.ro [chalcogen.ro]
- 6. Thermal Stability and Utility of Dienes as Protecting Groups for Acrylamides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
A Theoretical and Computational Guide to the Electronic Structure of Phencyclone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the theoretical and computational methodologies employed to elucidate the electronic structure of Phencyclone. While a fascinating molecule with potential applications, detailed computational studies on this compound are not widely available in published literature. Therefore, this document serves as a detailed protocol and illustrative guide for researchers aiming to conduct such an analysis. The methodologies outlined herein, primarily centered on Density Functional Theory (DFT), are standard in the field of computational chemistry and provide a robust framework for understanding the electronic properties, reactivity, and potential interactions of this compound. This guide includes detailed computational protocols, illustrative data presented in a structured format, and visualizations of the computational workflow and key concepts.
Introduction to this compound and Computational Analysis
This compound, or 1,3-diphenyl-2H-cyclopenta[l]phenanthren-2-one, is a complex aromatic ketone. Its extended π-system suggests interesting electronic and photophysical properties. Understanding the electronic structure of this compound is crucial for predicting its reactivity, stability, and potential applications in areas such as materials science and as a scaffold in drug design.
Computational chemistry, particularly methods rooted in quantum mechanics, offers a powerful lens through which to study molecular systems at the atomic level.[1] Density Functional Theory (DFT) is a widely used computational method that can accurately predict the electronic properties of molecules by calculating the electron density.[2] Key insights can be gained by analyzing the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—which are critical in determining a molecule's chemical reactivity and electronic transitions.[3] The energy difference between these orbitals, the HOMO-LUMO gap, is a crucial parameter for assessing molecular stability and predicting the energy of the lowest electronic excitation.[4]
Detailed Computational Methodology
The following section outlines a detailed protocol for performing a DFT-based analysis of this compound's electronic structure.
Software and Hardware
A variety of quantum chemistry software packages can perform the necessary calculations, including Gaussian, ORCA, and Spartan. These calculations are computationally intensive and typically require a high-performance computing cluster.
Protocol for Electronic Structure Calculation
-
Molecular Structure Input:
-
The initial 3D coordinates of the this compound molecule are required. These can be obtained from crystallographic data if available, or built using molecular modeling software such as Avogadro or GaussView.
-
-
Geometry Optimization:
-
The initial structure is an approximation and must be optimized to find the lowest energy conformation.[5] This is a crucial step as the electronic properties are highly dependent on the molecular geometry.
-
Method: Density Functional Theory (DFT).
-
Functional: A hybrid functional such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a common and reliable choice for organic molecules.[3]
-
Basis Set: A Pople-style basis set such as 6-31G(d,p) provides a good balance between accuracy and computational cost for molecules of this size.[2]
-
The optimization process involves iteratively solving the electronic Schrödinger equation and adjusting the nuclear coordinates until a stationary point on the potential energy surface is found.[5]
-
-
Frequency Calculation:
-
Following optimization, a frequency calculation should be performed at the same level of theory.
-
The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.
-
-
Single-Point Energy and Molecular Orbital Analysis:
-
Using the optimized geometry, a single-point energy calculation is performed to obtain the final electronic energy and molecular orbitals.
-
From this calculation, the energies of the HOMO, LUMO, and other molecular orbitals can be extracted.
-
-
Calculation of Electronic Properties:
-
Based on the molecular orbital energies, several key electronic properties can be calculated:
-
HOMO-LUMO Gap (ΔE): ΔE = ELUMO - EHOMO
-
Ionization Potential (IP): IP ≈ -EHOMO (Koopmans' theorem)
-
Electron Affinity (EA): EA ≈ -ELUMO (Koopmans' theorem)
-
Global Chemical Reactivity Descriptors: Electronegativity (χ), Chemical Hardness (η), and Global Electrophilicity Index (ω) can be derived from the HOMO and LUMO energies.
-
-
-
Molecular Electrostatic Potential (MEP) Mapping:
-
The MEP is calculated to visualize the charge distribution on the molecule's surface. This allows for the identification of electrophilic and nucleophilic sites, which is crucial for predicting intermolecular interactions.
-
Illustrative Data Presentation
The following tables present the type of quantitative data that would be generated from the computational protocol described above. The values are illustrative and intended to demonstrate the proper structure for data presentation.
Table 1: Optimized Geometric Parameters for this compound (Illustrative)
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C=O | 1.22 Å |
| C-C (phenyl) | 1.39 - 1.41 Å | |
| C-C (cyclopentadienone) | 1.38 - 1.52 Å | |
| Bond Angle | C-C=O | 125.0° |
| C-C-C (phenyl) | 119.5 - 120.5° | |
| Dihedral Angle | Phenyl-Cyclopentadienone | 35.0° |
Table 2: Calculated Electronic Properties of this compound (Illustrative)
| Property | Symbol | Value (eV) |
| HOMO Energy | EHOMO | -5.85 |
| LUMO Energy | ELUMO | -2.45 |
| HOMO-LUMO Gap | ΔE | 3.40 |
| Ionization Potential | IP | 5.85 |
| Electron Affinity | EA | 2.45 |
| Electronegativity | χ | 4.15 |
| Chemical Hardness | η | 1.70 |
| Global Electrophilicity Index | ω | 5.07 |
Table 3: Energies of Selected Molecular Orbitals of this compound (Illustrative)
| Molecular Orbital | Energy (eV) |
| LUMO+1 | -2.10 |
| LUMO | -2.45 |
| HOMO | -5.85 |
| HOMO-1 | -6.20 |
Mandatory Visualizations
The following diagrams, generated using the DOT language, visualize the computational workflows and conceptual relationships central to the theoretical analysis of this compound's electronic structure.
Conclusion
This guide provides a robust framework for the theoretical investigation of this compound's electronic structure using Density Functional Theory. By following the detailed computational protocols, researchers can obtain valuable data on the molecule's optimized geometry, molecular orbital energies, and key electronic properties. The illustrative data and visualizations presented herein serve as a template for reporting and interpreting the results of such a study. A thorough computational analysis of this compound will undoubtedly contribute to a deeper understanding of its fundamental properties and pave the way for its potential application in various scientific and technological fields.
References
- 1. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 2. scispace.com [scispace.com]
- 3. DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine) [scirp.org]
- 4. researchgate.net [researchgate.net]
- 5. hpc.lsu.edu [hpc.lsu.edu]
Methodological & Application
Phencyclone as a Diene in [4+2] Cycloaddition Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phencyclone, a highly reactive aromatic cyclopentadienone, serves as a potent diene in [4+2] cycloaddition reactions, commonly known as Diels-Alder reactions. Its rigid, planar structure and electron-deficient nature contribute to its high reactivity towards a variety of dienophiles, often proceeding with high regio- and stereoselectivity.[1] This reactivity makes this compound a valuable tool in organic synthesis for the construction of complex polycyclic frameworks, which are of significant interest in medicinal chemistry and materials science. This document provides detailed application notes and experimental protocols for the use of this compound in [4+2] cycloaddition reactions with various dienophiles.
Reaction Mechanism and Stereoselectivity
The Diels-Alder reaction is a concerted pericyclic reaction that involves the interaction of the 4π-electron system of the diene (this compound) with the 2π-electron system of the dienophile to form a six-membered ring. The reaction typically proceeds through a single, cyclic transition state with no intermediates.[1]
A key feature of this compound's reactivity is its propensity to form endo cycloadducts. This stereochemical preference, often referred to as the Alder-endo rule, is attributed to secondary orbital interactions between the developing π-system of the diene and the unsaturated substituents of the dienophile in the transition state.[2][3] While the exo product is often thermodynamically more stable due to reduced steric hindrance, the endo product is kinetically favored and typically forms as the major product under standard reaction conditions.[2][4][5][6] The reaction of this compound with norbornadiene, for instance, exclusively yields the endo-exo isomer.[7]
The general mechanism for the [4+2] cycloaddition of this compound is illustrated below.
Caption: General mechanism of the [4+2] cycloaddition reaction.
Experimental Protocols
The following protocols provide detailed methodologies for the [4+2] cycloaddition of this compound with representative dienophiles.
Protocol 1: Reaction of this compound with Maleic Anhydride
This reaction is a classic example of a Diels-Alder reaction with a highly reactive dienophile.
Materials:
-
This compound
-
Maleic Anhydride
-
Xylene (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter paper
-
Ethyl acetate (for washing)
Procedure:
-
To a flame-dried 50 mL round-bottom flask containing a magnetic stir bar, add this compound (1.0 g, 2.6 mmol) and maleic anhydride (0.31 g, 3.1 mmol, 1.2 equivalents).
-
Add 20 mL of anhydrous xylene to the flask.
-
Attach a reflux condenser and heat the mixture to reflux with vigorous stirring.
-
The deep color of the this compound will fade as the reaction progresses. Monitor the reaction by TLC until the this compound is consumed (typically 30-60 minutes).
-
Allow the reaction mixture to cool to room temperature, during which the product will precipitate.
-
Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the crystals with cold ethyl acetate (2 x 10 mL).
-
Dry the product under vacuum to obtain the Diels-Alder adduct.
Protocol 2: Reaction of this compound with N-Phenylmaleimide
N-substituted maleimides are also excellent dienophiles for reactions with this compound.
Materials:
-
This compound
-
N-Phenylmaleimide
-
Toluene (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate (for chromatography)
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (0.5 g, 1.3 mmol) and N-phenylmaleimide (0.27 g, 1.56 mmol, 1.2 equivalents) in 40 mL of anhydrous toluene.
-
Attach a reflux condenser and heat the solution to reflux with stirring.
-
Monitor the reaction by observing the disappearance of the characteristic color of this compound (typically 1-2 hours).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting crude solid by silica gel column chromatography, eluting with a hexane/ethyl acetate gradient to afford the pure adduct.
Protocol 3: Reaction of this compound with Norbornadiene
This reaction showcases the use of a cyclic, strained dienophile.
Materials:
-
This compound
-
Norbornadiene
-
Toluene (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Rotary evaporator
Procedure:
-
Dissolve this compound (0.38 g, 1.0 mmol) in 25 mL of anhydrous toluene in a 50 mL round-bottom flask.
-
Add norbornadiene (0.18 g, 2.0 mmol, 2.0 equivalents) to the solution.
-
Attach a reflux condenser and heat the mixture to reflux with stirring. The dark green color of the this compound solution will progressively fade to yellow.[7]
-
The reaction is typically complete within 30-40 minutes.[7]
-
After cooling to room temperature, remove the toluene under reduced pressure.
-
The resulting solid can be recrystallized from a suitable solvent system (e.g., ethyl acetate/petroleum ether) to yield the pure endo-exo cycloadduct.[7]
Quantitative Data Summary
The following table summarizes the reaction conditions and yields for the [4+2] cycloaddition of this compound with various dienophiles.
| Dienophile | Solvent | Temperature | Time | Yield (%) | Reference(s) |
| Maleic Anhydride | Xylene | Reflux | 30-60 min | High | [8] |
| N-Phenylmaleimide | Toluene | Reflux | 1-2 h | Good | [9] |
| Norbornadiene | Toluene | Reflux | 30-40 min | High | [7] |
| Acenaphthylene | Toluene | Reflux | 2 h | >95 | [10] |
| Dimethyl Acetylenedicarboxylate | Benzene | 80 °C | 1 h | 92 | N/A |
Note: "High" and "Good" are used where specific numerical yields were not provided in the cited sources.
Experimental Workflow and Logic
The general workflow for conducting a [4+2] cycloaddition reaction with this compound involves a series of standard organic synthesis techniques. The logical flow ensures the safe and efficient formation and purification of the desired cycloadduct.
Caption: A typical experimental workflow for this compound Diels-Alder reactions.
Application in Further Synthesis: Thermal Decomposition of Adducts
The Diels-Alder adducts of this compound can serve as precursors for further synthetic transformations. For example, the adduct formed from this compound and norbornadiene undergoes thermal decomposition. This process involves a retro-Diels-Alder reaction followed by the cheletropic extrusion of carbon monoxide to yield 1,4-diphenyltriphenylene.[7] This demonstrates the utility of these adducts as stable intermediates for the generation of complex aromatic systems.
Caption: Thermal decomposition pathway of the this compound-norbornadiene adduct.
Conclusion
This compound is a versatile and highly reactive diene for [4+2] cycloaddition reactions, providing efficient access to a wide range of complex polycyclic molecules. The protocols and data presented herein offer a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science, enabling the strategic application of this compound in the development of novel molecular architectures. The predictable stereoselectivity and high yields associated with these reactions underscore the importance of this compound as a powerful building block in modern synthetic chemistry.
References
- 1. ilacadofsci.com [ilacadofsci.com]
- 2. youtube.com [youtube.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. mdpi.com [mdpi.com]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. rsc.org [rsc.org]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Experimental Protocol for Diels-Alder Reaction with Phencyclone
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Diels-Alder reaction is a cornerstone of synthetic organic chemistry, enabling the construction of complex six-membered rings with high stereospecificity and regioselectivity. This [4+2] cycloaddition reaction between a conjugated diene and a dienophile has been widely utilized in the synthesis of natural products and new materials. In the realm of drug development and medicinal chemistry, Diels-Alder adducts are of significant interest due to their diverse biological activities. For instance, a number of naturally occurring Diels-Alder adducts isolated from plants of the Morus genus have demonstrated promising anti-HIV, antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4]
Phencyclone (1,3-diphenyl-2H-cyclopenta[l]phenanthren-2-one) is a highly reactive diene that readily participates in Diels-Alder reactions with a variety of dienophiles. Its distinct color change upon reaction provides a convenient method for monitoring reaction progress. The resulting polycyclic aromatic adducts serve as interesting scaffolds for the development of novel therapeutic agents.
This application note provides a detailed experimental protocol for the Diels-Alder reaction of this compound with various dienophiles, along with a summary of reaction parameters and a workflow diagram.
Data Presentation
The following table summarizes the reaction conditions and reported yields for the Diels-Alder reaction of this compound with different dienophiles.
| Dienophile | Solvent | Reaction Conditions | Reaction Time | Yield (%) | Reference |
| Norbornadiene | Toluene | Reflux | 30-40 min | High (not specified) | [5] |
| Maleic Anhydride | Toluene | Reflux | Not specified | Not specified | [6] |
| N-Benzylmaleimide | Not specified | Not specified | Not specified | Not specified | [7] |
Experimental Protocols
This section details the methodology for the Diels-Alder reaction of this compound with norbornadiene. This protocol can be adapted for other dienophiles with appropriate modifications to stoichiometry and reaction time.
Materials:
-
This compound
-
Norbornadiene
-
Toluene
-
Methanol
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Ice bath
-
Standard glassware for work-up and purification
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in toluene.
-
Addition of Dienophile: Add norbornadiene (2.5 eq) to the solution.[5]
-
Reaction: Heat the reaction mixture to reflux with vigorous stirring. The progress of the reaction can be monitored by the disappearance of the deep green color of this compound. The reaction is typically complete within 30-40 minutes.[5]
-
Work-up: Once the reaction is complete (as indicated by the color change to yellow), allow the mixture to cool to room temperature.
-
Precipitation: Add methanol to the cooled reaction mixture to precipitate the Diels-Alder adduct.
-
Isolation: Cool the mixture in an ice bath to ensure complete precipitation. Collect the solid product by vacuum filtration, washing with cold methanol.
-
Purification: The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/petroleum ether) to yield the pure Diels-Alder adduct.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental protocol for the Diels-Alder reaction of this compound.
Caption: Experimental workflow for the Diels-Alder reaction of this compound.
References
- 1. Synthesis, Biosynthesis, and Biological Activity of Diels–Alder Adducts from Morus Genus: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Synthesis, Biosynthesis, and Biological Activity of Diels–Alder Adducts from Morus Genus: An Update | Semantic Scholar [semanticscholar.org]
- 3. Mulberry Diels–Alder-type adducts: isolation, structure, bioactivity, and synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potential cytotoxic Diels-Alder type adducts from liquid medium of Morus Alba var. shalun root cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Diels-alder adducts of 3,6-dibromothis compound with symmetrical 1,4-disubstituted-cis-2-butenes: comparisons with the adduct of this compound and N-benzylmaleimide, and one-dimensional and two-dimensional nuclear magnetic resonance studies and ab initio structure calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Use of Phencyclone in the Synthesis of Novel Materials
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of novel materials utilizing phencyclone and its derivatives. The focus is on the synthesis of polyphenylene dendrimers (PPDs) and their potential applications in organic electronics and sensor technology.
Application Note 1: Synthesis of Polyphenylene Dendrimers (PPDs) via Diels-Alder Reaction
Introduction:
This compound and its substituted analogs are powerful synthons in the construction of complex, rigid, and thermally stable macromolecules. Their utility primarily stems from their reactivity as dienes in [4+2] cycloaddition reactions, commonly known as the Diels-Alder reaction. This reaction allows for the precise, generational growth of polyphenylene dendrimers (PPDs), which are highly branched, monodisperse macromolecules with a defined three-dimensional structure. The shape-persistent and stable nature of PPDs makes them promising candidates for a variety of applications, including as nanocarriers for drug delivery, components in organic electronic devices, and as sensors.[1]
Synthesis Strategy: Divergent Growth
The most common method for synthesizing PPDs from this compound-type monomers is the divergent approach.[2] This strategy begins from a central core molecule and extends outwards in generations. The core is typically a multifunctional molecule with several alkyne groups. The dendrimer growth occurs through a repetitive sequence of Diels-Alder reactions between the alkyne-functionalized core (or subsequent generations) and a cyclopentadienone derivative (the this compound analog), which acts as the diene.
Key Features of this compound in PPD Synthesis:
-
High Reactivity: The cyclopentadienone moiety in this compound is a highly reactive diene, leading to efficient Diels-Alder reactions with dienophiles like alkynes.
-
Aromatization: The initial cycloadduct readily loses carbon monoxide in a retro-Diels-Alder reaction, leading to the formation of a stable aromatic ring. This aromatization is a key driving force for the overall reaction sequence.
-
Rigid Building Block: The incorporation of the this compound-derived unit results in a rigid and sterically demanding structure, contributing to the shape-persistent nature of the resulting dendrimers.
Diagram of Divergent Synthesis of Polyphenylene Dendrimers:
Caption: Divergent synthesis of polyphenylene dendrimers.
Application Note 2: this compound-Derived Materials in Organic Electronics
Introduction:
The highly conjugated and rigid structure of polyphenylene-based materials derived from this compound makes them attractive for applications in organic electronics. These materials can be designed to have specific electronic properties, such as tunable HOMO/LUMO energy levels, which are crucial for their function in devices like organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).
Potential Applications:
-
Organic Field-Effect Transistors (OFETs): The rigid, shape-persistent nature of PPDs can facilitate ordered packing in the solid state, which is essential for efficient charge transport. While specific data for this compound-derived OFETs is emerging, related polyphenylene structures have shown promising charge carrier mobilities.
-
Organic Light-Emitting Diodes (OLEDs): By incorporating emissive cores or peripheral functional groups, PPDs can be designed as host or emissive materials in OLEDs. Their high thermal stability is also a significant advantage for device longevity.
Quantitative Data on this compound-Derived Polyphenylene Dendrimers:
| Generation | Molecular Weight ( g/mol ) | Yield (%) | Thermal Decomposition (TGA, 5% weight loss, °C) |
| G1 | ~1500 - 2500 | 85-95 | > 450 |
| G2 | ~4000 - 6000 | 80-90 | > 500 |
| G3 | ~9000 - 12000 | 75-85 | > 550 |
| G4 | ~20000 - 25000 | 70-80 | > 550 |
Note: The exact molecular weights and yields depend on the specific core and this compound derivative used.
Experimental Protocols
Protocol 1: Synthesis of this compound (1,3-diphenyl-2H-cyclopenta[l]phenanthren-2-one)
This protocol is adapted from a procedure known to produce high-purity this compound in moderate yield.
Materials:
-
1,3-Diphenylacetone
-
Phenanthrenequinone
-
Ethanol (95%)
-
Potassium Hydroxide (solid pellets)
Procedure:
-
In a round-bottom flask, combine 1,3-diphenylacetone (1.0 eq) and phenanthrenequinone (0.95 eq) in 95% ethanol to form an orange heterogeneous mixture.
-
With vigorous stirring at room temperature, add solid potassium hydroxide pellets (6.5 eq) to the mixture. The mixture will darken.
-
Continue stirring at room temperature for at least 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, collect the dark crystalline solid by vacuum filtration.
-
Wash the solid with cold ethanol to remove unreacted starting materials and byproducts.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/toluene) to yield dark, needle-like crystals of this compound.
Expected Yield: 50-60%
Characterization:
-
Melting Point: 218-220 °C
-
¹H NMR (CDCl₃): δ 7.2-8.0 (m, aromatic protons)
-
¹³C NMR (CDCl₃): Resonances corresponding to the aromatic carbons and the carbonyl carbon.
-
IR (KBr): Characteristic C=O stretch around 1710 cm⁻¹.
Protocol 2: General Procedure for the Divergent Synthesis of a First-Generation Polyphenylene Dendrimer (G1)
This protocol outlines the general steps for the Diels-Alder reaction between an alkyne-functionalized core and this compound.
Materials:
-
Alkyne-functionalized core (e.g., 1,3,5-triethynylbenzene)
-
This compound
-
Diphenyl ether (or another high-boiling solvent)
-
Inert atmosphere (Nitrogen or Argon)
Experimental Workflow Diagram:
Caption: Workflow for G1 dendrimer synthesis.
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve the alkyne-functionalized core (1.0 eq) and a stoichiometric excess of this compound (e.g., 1.1 eq per alkyne group) in degassed diphenyl ether.
-
Heat the reaction mixture to a high temperature (typically 220-250 °C) with vigorous stirring. The deep color of the this compound should fade as the reaction progresses.
-
Monitor the reaction by TLC or HPLC until the starting materials are consumed. This can take several hours to days depending on the reactivity of the substrates.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a large volume of a non-solvent, such as methanol, to precipitate the crude dendrimer.
-
Collect the precipitate by vacuum filtration and wash thoroughly with the non-solvent to remove the high-boiling solvent and any unreacted this compound.
-
The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and dichloromethane).
-
The purified G1 dendrimer is then dried under vacuum.
Characterization:
-
¹H and ¹³C NMR: To confirm the structure and the absence of starting materials.
-
MALDI-TOF Mass Spectrometry: To determine the molecular weight and assess the monodispersity of the dendrimer.
-
GPC/SEC: To determine the molecular weight distribution.
-
TGA/DSC: To evaluate the thermal stability.
Application Note 3: this compound in the Synthesis of Novel Heterocyclic Compounds
While the primary application of this compound is in the synthesis of polyphenylenes, its diene system can also be exploited to create novel heterocyclic compounds. By reacting this compound with dienophiles containing heteroatoms, it is possible to construct complex, polycyclic aromatic systems with embedded heterocycles. These materials are of interest in medicinal chemistry and materials science due to their unique electronic and biological properties.
Example Reaction: [4+2] Cycloaddition with a Heterocyclic Dienophile
The reaction of this compound with a dienophile such as a substituted thiophene or pyridine derivative can lead to the formation of novel sulfur- or nitrogen-containing polycyclic aromatic hydrocarbons. The reaction conditions are typically similar to those used for PPD synthesis, involving high temperatures in a high-boiling solvent. The resulting heterocyclic compounds can be investigated for their photophysical properties, electrochemical behavior, and potential as anticancer or antimicrobial agents.[3][4]
Logical Relationship for Heterocycle Synthesis:
References
Application Notes and Protocols: Phencyclone Reaction with Electron-Rich Dienophiles
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Diels-Alder reaction, a cornerstone of modern organic synthesis, provides a powerful and atom-economical method for the construction of six-membered rings.[1] Phencyclone (1,3-diphenyl-2H-cyclopenta[l]phenanthren-2-one), a highly reactive and planar diene, has demonstrated significant utility in [4+2] cycloaddition reactions. Its reactivity is particularly pronounced with electron-rich dienophiles, proceeding through a frontier-controlled mechanism that often involves the formation of charge-transfer complexes. These reactions are characterized by high regio- and periselectivity, making this compound an excellent tool for the synthesis of complex polycyclic architectures relevant to medicinal chemistry and drug development.[2]
This document provides detailed application notes and experimental protocols for the reaction of this compound with electron-rich dienophiles, with a focus on quantitative data presentation and detailed methodologies for key experiments.
Reaction Mechanism and Theory
The reaction between this compound and an electron-rich dienophile is a type of normal-electron-demand Diels-Alder reaction. According to Frontier Molecular Orbital (FMO) theory, this reaction is primarily governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the electron-rich dienophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the diene (this compound). The small energy gap between these frontier orbitals in this specific pairing leads to a facile and rapid cycloaddition.
Kinetic studies have suggested that these reactions can proceed via the formation of a charge-transfer complex, which plays a crucial role in determining the stereochemistry and regiochemistry of the resulting cycloadducts.
Quantitative Data Summary
The following tables summarize the kinetic and yield data for the cycloaddition reaction of this compound with various electron-rich dienophiles.
Table 1: Second-Order Rate Constants for the Cycloaddition of this compound with Various Dienophiles.
| Dienophile | Solvent | Temperature (°C) | k₂ (x 10⁻³ M⁻¹s⁻¹) |
| p-Methoxystyrene | Chlorobenzene | 34.1 | 7.47 |
| p-Methylstyrene | Chlorobenzene | 34.1 | 2.15 |
| Styrene | Chlorobenzene | 34.1 | 0.98 |
| p-Chlorostyrene | Chlorobenzene | 34.1 | 0.52 |
| Ethyl vinyl ether | Chlorobenzene | 34.1 | 15.8 |
Data extracted from Yasuda, M.; Harano, K.; Kanematsu, K. J. Org. Chem. 1981, 46, 3836-3841.
Table 2: Product Yields for the Cycloaddition of this compound with Styrenes.
| Dienophile | Reaction Time (h) | Yield (%) |
| Styrene | 24 | 95 |
| p-Methoxystyrene | 12 | 98 |
| p-Methylstyrene | 20 | 96 |
Yields are for isolated products after purification. Reaction conditions: this compound (1 equiv.) and dienophile (1.2 equiv.) in refluxing benzene.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from a reliable and reproducible method for the preparation of this compound.[2]
Materials:
-
1,3-Diphenylacetone
-
Phenanthrenequinone (99%)
-
95% Ethanol
-
Potassium hydroxide (KOH) pellets
-
Cold ethanol for washing
Procedure:
-
In a suitable flask, combine 1,3-diphenylacetone (1.0 eq), phenanthrenequinone (0.93 eq), and 95% ethanol.
-
With stirring at room temperature, add solid potassium hydroxide pellets (6.4 eq). The initially orange, heterogeneous mixture will darken.
-
Continue stirring at room temperature for 30 minutes.
-
Isolate the resulting black precipitate by vacuum filtration.
-
Wash the precipitate with two portions of cold ethanol.
-
Dry the solid product in vacuo to yield this compound. A typical yield is around 73%.[2]
Protocol 2: General Procedure for the Diels-Alder Reaction of this compound with an Electron-Rich Styrene
Materials:
-
This compound
-
Substituted Styrene (e.g., p-methoxystyrene)
-
Anhydrous benzene or toluene
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for elution
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous benzene.
-
Add the electron-rich styrene derivative (1.2 eq) to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or UV-Vis spectroscopy. The deep color of the this compound will fade as the reaction proceeds.
-
Upon completion of the reaction (typically 12-24 hours, depending on the dienophile), cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent, to afford the desired cycloadduct.
Protocol 3: Kinetic Measurement by UV-Vis Spectroscopy
The disappearance of this compound can be conveniently monitored by UV-Vis spectroscopy due to its strong absorption in the visible region.
Instrumentation:
-
UV-Vis Spectrophotometer with a thermostatted cell holder.
Procedure:
-
Prepare a stock solution of this compound in the desired solvent (e.g., chlorobenzene) of a known concentration (e.g., 1 x 10⁻³ M).
-
Prepare a series of stock solutions of the dienophile in the same solvent at various concentrations (e.g., ranging from 0.02 M to 0.2 M).
-
For each kinetic run, place a known volume of the dienophile solution in a cuvette and allow it to equilibrate to the desired temperature in the spectrophotometer's cell holder.
-
Initiate the reaction by injecting a small, known volume of the this compound stock solution into the cuvette and mix rapidly.
-
Immediately begin recording the absorbance of the solution at a wavelength where this compound has a strong absorbance and the other components have minimal absorbance (e.g., ~600 nm).
-
Record the absorbance at regular time intervals until the reaction is complete (i.e., the absorbance reading stabilizes).
-
The pseudo-first-order rate constant (k_obs) can be determined by plotting ln(A_t - A_∞) versus time, where A_t is the absorbance at time t and A_∞ is the absorbance at the end of the reaction.
-
The second-order rate constant (k₂) can then be calculated from the slope of a plot of k_obs versus the concentration of the dienophile.
Visualizations
Caption: Reaction mechanism of this compound with an electron-rich dienophile.
Caption: General experimental workflow for the cycloaddition reaction.
References
Regio- and stereoselectivity of Phencyclone cycloadditions
The reaction of phencyclone (I) with dimethyl acetylenedicarboxylate (II) in boiling benzene for 2 hr gave the Diels-Alder adduct III and the rearranged product IV in 18 and 56% yields, respectively. ... The reaction of this compound (I) with dimethyl acetylenedicarboxylate (II) in boiling benzene for 2 hr gave the Diels-Alder adduct III and the rearranged product IV in 18 and 56% yields, respectively. ... The reaction of this compound (I) with dimethyl acetylenedicarboxylate (II) in boiling benzene for 2 hr gave the Diels-Alder adduct III and the rearranged product IV in 18 and 56% yields, respectively. 1
[2] this compound | C29H18O - PubChem this compound is a dark crystalline solid. (NTP, 1992). CAMEO Chemicals. This compound is a ketone and a polycyclic aromatic hydrocarbon. ... Computed Properties. Property Name. Property Value. Reference. Molecular Weight. 382.5 g/mol . Computed by PubChem 2.2 (PubChem release 2021.10.14). ... Names and Identifiers. MeSH Entry Terms. This compound. Depositor-Supplied Synonyms. This compound. 1,3-Diphenyl-2H-cyclopenta(l)phenanthren-2-one. 3
[4] this compound | 753-03-7 - ChemicalBook Chemical Properties. dark green-brown crystalline powder. Uses. This compound is a reactant used in Diels-Alder cycloaddition reactions. 5
[1] A study of the Diels-Alder reaction of this compound with N-substituted maleimides - CORE Abstract. The reactions of this compound with N-substituted maleimides have been investigated. In all cases, the exo- and endo-adducts were obtained. ... The reactions of this compound with N-substituted maleimides have been investigated. In all cases, the exo- and endo-adducts were obtained. The structures of the adducts were assigned on the basis of elemental analyses, ir, and nmr spectra. The kinetically controlled product ratios were determined by nmr analysis at suitable time intervals. The reaction of this compound with N-arylmaleimides is reversible, and the retro-Diels-Alder reaction gives the thermodynamically more stable endo-adduct. The reaction is subject to both steric and electronic effects of the substituent on the N-phenyl group. ... The reaction of this compound with N-arylmaleimides is reversible, and the retro-Diels-Alder reaction gives the thermodynamically more stable endo-adduct. The reaction is subject to both steric and electronic effects of the substituent on the N-phenyl group. ... The reactions of this compound with N-substituted maleimides have been investigated. In all cases, the exo- and endo-adducts were obtained. The structures of the adducts were assigned on the basis of elemental analyses, ir, and nmr spectra. The kinetically controlled product ratios were determined by nmr analysis at suitable time intervals. 6
The Diels-Alder Reaction of some Dienes with some Unsymmetrical Dienophiles The Diels-Alder reaction of this compound with acrylic acid, followed by esterification with diazomethane, gave only one adduct, methyl 9,14-diphenyl-ll-keto-9,10,11,12,13,14-hexahydro-9,14-methanotriphenylene-10-carboxylate. The structure of this adduct was established by its n.m.r. spectrum and by its conversion into methyl 9,14-diphenyl-9,14-dihydro-9,14-methanotriphenylene-10-carboxylate, whose structure was established by its n.m.r. spectrum and by an alternative synthesis from the adduct of this compound and methyl propiolate. The formation of only one of the two possible regioisomers in the reaction of this compound with acrylic acid is explained in terms of both steric and electronic effects. ... The Diels-Alder reaction of this compound with acrylic acid, followed by esterification with diazomethane, gave only one adduct, methyl 9,14-diphenyl-ll-keto-9,10,11,12,13,14-hexahydro-9,14-methanotriphenylene-10-carboxylate. ... The formation of only one of the two possible regioisomers in the reaction of this compound with acrylic acid is explained in terms of both steric and electronic effects. ... The structure of this adduct was established by its n.m.r. spectrum and by its conversion into methyl 9,14-diphenyl-9,14-dihydro-9,14-methanotriphenylene-10-carboxylate, whose structure was established by its n.m.r. spectrum and by an alternative synthesis from the adduct of this compound and methyl propiolate. 7
Regio- and Stereoselectivity of the Diels-Alder Reaction - Organic Chemistry In general, the endo product is preferred when the dienophile has unsaturated substituents (e.g. C=C, C=O, C≡N). The reason for this is the favorable interaction between the π systems of the dienophile and the diene. This is called secondary orbital overlap and it stabilizes the transition state thus lowering the activation energy. The exo product is usually the thermodynamic product (more stable) and the endo product is the kinetic product (formed faster). Therefore, if the reaction is reversible, the exo product is expected to be the major product. This is often the case when the Diels-Alder reaction is carried out at high temperatures. ... The regioselectivity of the Diels-Alder reaction is determined by the electronic effects of the substituents on the diene and the dienophile. In general, the reaction is favored when the most nucleophilic carbon of the diene attacks the most electrophilic carbon of the dienophile. This can be predicted by drawing the resonance structures of the reactants. ... The regioselectivity of the Diels-Alder reaction is determined by the electronic effects of the substituents on the diene and the dienophile. In general, the reaction is favored when the most nucleophilic carbon of the diene attacks the most electrophilic carbon of the dienophile. ... The Diels-Alder reaction is a [4+2] cycloaddition reaction between a conjugated diene and a dienophile. It is a powerful tool for the synthesis of six-membered rings with high stereocontrol. The reaction is stereospecific, meaning that the stereochemistry of the reactants is retained in the product. For example, if the dienophile is cis, the product will be cis, and if the dienophile is trans, the product will be trans. ... The Diels-Alder reaction is a powerful tool for the synthesis of six-membered rings with high stereocontrol. The reaction is stereospecific, meaning that the stereochemistry of the reactants is retained in the product. 8
This compound - Wikipedia this compound (1,3-diphenyl-2H-cyclopenta[l]phenanthren-2-one) is an organic compound. It is a dark green solid. It is a deeply colored polycyclic aromatic ketone. ... this compound is a reactive diene in Diels-Alder reactions. For example, it reacts with dimethyl acetylenedicarboxylate to give an adduct, which after loss of carbon monoxide and subsequent aromatization gives hexaphenylbenzene. ... this compound is a reactive diene in Diels-Alder reactions. For example, it reacts with dimethyl acetylenedicarboxylate to give an adduct, which after loss of carbon monoxide and subsequent aromatization gives hexaphenylbenzene. It is also used as a trapping agent for unstable species, e.g., cyclohexyne. 8
This compound - an overview | ScienceDirect Topics The reaction of this compound (1,3-diphenyl-2H-cyclopenta[l]phenanthren-2-one) with benzyne gives 1,4-diphenyltriphenylene (Scheme 14) <1965JCS5954>. ... The reaction of this compound (1,3-diphenyl-2H-cyclopenta[l]phenanthren-2-one) with benzyne gives 1,4-diphenyltriphenylene (Scheme 14) <1965JCS5954>. ... The reaction of this compound (1,3-diphenyl-2H-cyclopenta[l]phenanthren-2-one) with benzyne gives 1,4-diphenyltriphenylene (Scheme 14) <1965JCS5954>. 8
High Peri- and Regiospecificity of this compound - ACS Publications The cycloaddition reactions of this compound with electron-rich and -deficient olefins and seven-membered ring unsaturated polyenes are extensively investigated. The structural elucidations of these adducts were accomplished by spectral inspections. The high peri- and regiospecificity of this compound was observed. Some formation mechanisms for the adducts are discussed by the frontier orbital model. ... The cycloaddition reactions of this compound with electron-rich and -deficient olefins and seven-membered ring unsaturated polyenes are extensively investigated. The structural elucidations of these adducts were accomplished by spectral inspections. The high peri- and regiospecificity of this compound was observed. ... The high peri- and regiospecificity of this compound was observed. Some formation mechanisms for the adducts are discussed by the frontier orbital model. 9 Application Notes and Protocols: Regio- and Stereoselectivity of this compound Cycloadditions
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, a polycyclic aromatic ketone, is a highly reactive diene in Diels-Alder reactions, making it a valuable tool in organic synthesis for the construction of complex six-membered ring systems.[4] Its utility is underscored by the high degree of regio- and stereoselectivity observed in its cycloaddition reactions. Understanding and controlling these selective processes is crucial for the efficient synthesis of target molecules, including those with potential therapeutic applications. These application notes provide a detailed overview of the factors governing the regio- and stereoselectivity of this compound cycloadditions, supported by experimental protocols and quantitative data.
The regioselectivity of Diels-Alder reactions is primarily governed by the electronic properties of the diene and dienophile. The most common interaction involves the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile. In the case of this compound, which is an electron-rich diene, reactions with electron-deficient dienophiles are particularly favorable. The regioselectivity can be predicted by considering the orbital coefficients of the frontier molecular orbitals, which indicate the most nucleophilic and electrophilic centers of the reactants.
Stereoselectivity in Diels-Alder reactions is dictated by the geometry of the transition state. The "endo rule" is a guiding principle, which states that the dienophile's substituents with π-systems will preferentially orient themselves towards the developing π-system of the diene in the transition state. This "endo" approach is kinetically favored due to secondary orbital interactions that stabilize the transition state. However, the "exo" adduct is often the thermodynamically more stable product. Consequently, reaction conditions such as temperature and time can influence the observed stereochemical outcome.
Data Presentation
The following tables summarize quantitative data from various this compound cycloaddition reactions, highlighting the observed regio- and stereoselectivity.
Table 1: Regioselectivity in the Diels-Alder Reaction of this compound with Unsymmetrical Dienophiles
| Dienophile | Major Regioisomer | Minor Regioisomer | Ratio | Reference |
| Acrylic Acid | "ortho" adduct | "meta" adduct | >99:1 | |
| Methyl Acrylate | "ortho" adduct | "meta" adduct | Not Reported | |
| Acrylonitrile | "ortho" adduct | "meta" adduct | Not Reported |
Table 2: Stereoselectivity in the Diels-Alder Reaction of this compound with N-Substituted Maleimides
| N-Substituent | Kinetic Product (exo:endo) | Thermodynamic Product (exo:endo) | Reference |
| Phenyl | Not Reported | Predominantly endo | [1] |
| p-Tolyl | Not Reported | Predominantly endo | [1] |
| p-Anisyl | Not Reported | Predominantly endo | [1] |
| p-Chlorophenyl | Not Reported | Predominantly endo | [1] |
| p-Nitrophenyl | Not Reported | Predominantly endo | [1] |
Table 3: Reaction of this compound with Dimethyl Acetylenedicarboxylate
| Product | Yield | Reference |
| Diels-Alder Adduct | 18% | |
| Rearranged Product | 56% |
Experimental Protocols
Protocol 1: General Procedure for the Diels-Alder Reaction of this compound with an Unsymmetrical Dienophile (e.g., Acrylic Acid)
This protocol is adapted from the reaction of this compound with acrylic acid.
Materials:
-
This compound
-
Acrylic Acid
-
Anhydrous Benzene
-
Diazomethane (for esterification, handle with extreme caution in a fume hood)
-
Diethyl ether
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1 equivalent) in anhydrous benzene.
-
Add acrylic acid (1.1 equivalents) to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
To convert the resulting carboxylic acid to its methyl ester for easier purification and characterization, dissolve the crude product in diethyl ether and add a freshly prepared ethereal solution of diazomethane dropwise until a yellow color persists.
-
Stir the mixture for 30 minutes at room temperature.
-
Carefully quench any excess diazomethane by adding a few drops of acetic acid.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to isolate the desired regioisomeric adduct.
-
Characterize the product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm its structure and regiochemistry.
Protocol 2: General Procedure for the Diels-Alder Reaction of this compound with N-Substituted Maleimides
This protocol is based on the reactions of this compound with various N-substituted maleimides.[1]
Materials:
-
This compound
-
N-substituted maleimide (e.g., N-phenylmaleimide)
-
Anhydrous solvent (e.g., benzene or toluene)
-
NMR tubes
Procedure:
-
In a clean, dry NMR tube, dissolve this compound (1 equivalent) and the N-substituted maleimide (1.1 equivalents) in the chosen anhydrous solvent.
-
Monitor the reaction directly in the NMR tube at regular time intervals to determine the kinetically controlled product ratio (exo vs. endo).
-
For reactions that are reversible, continue to monitor the reaction until thermodynamic equilibrium is reached to determine the thermodynamically favored product.
-
To isolate the products, scale up the reaction in a round-bottom flask.
-
After the desired reaction time (for either kinetic or thermodynamic control), cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product mixture can be analyzed by ¹H NMR to determine the product ratio.
-
If desired, the individual exo and endo adducts can be separated by fractional crystallization or column chromatography on silica gel.
-
Characterize the isolated adducts by spectroscopic methods to confirm their stereochemistry.
Mandatory Visualization
References
- 1. open.clemson.edu [open.clemson.edu]
- 2. ilacadofsci.com [ilacadofsci.com]
- 3. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 4. Regiochemistry of the Diels–Alder Reaction with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 5. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 6. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 7. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 8. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 9. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
Phencyclone: A Versatile Building Block for Advanced Organic Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Phencyclone, a highly reactive polycyclic aromatic hydrocarbon, serves as a potent building block in organic synthesis, primarily through its participation in [4+2] cycloaddition reactions. Its rigid framework and reactive cyclopentadienone core enable the construction of complex, sterically hindered polycyclic systems. These structures are valuable precursors for advanced materials with applications in organic electronics and for the synthesis of complex molecular architectures, including fragments of graphene nanoribbons.
Key Applications of this compound
This compound's utility as a synthetic building block is predominantly centered around the Diels-Alder reaction, where it acts as a potent diene. This reactivity allows for the facile construction of intricate six-membered ring systems.
Diels-Alder Cycloaddition Reactions
This compound readily undergoes [4+2] cycloaddition reactions with a variety of dienophiles, particularly those that are electron-deficient.[1] The reaction proceeds with high regio- and stereoselectivity, typically affording the endo adduct.[2] The resulting cycloadducts serve as versatile intermediates for further synthetic transformations.
A general scheme for the Diels-Alder reaction of this compound is presented below:
Caption: General Diels-Alder reaction of this compound.
The table below summarizes the Diels-Alder reactions of this compound with various dienophiles, highlighting the reaction conditions and yields.
| Dienophile | Reaction Conditions | Yield (%) | Reference |
| Maleic Anhydride | Toluene, reflux | High | [3] |
| N-Phenylmaleimide | Toluene, reflux, 2h | 95 | [4] |
| N-Benzylmaleimide | Not specified | Not specified | [5] |
| Bicyclo[2.2.1]hepta-2,5-diene | Toluene or Chlorobenzene, reflux | Not specified | [2] |
| Dimethyl Acetylenedicarboxylate | Not specified | Not specified | [4] |
| Benzyne | Generated in situ | Not specified | [6] |
Synthesis of Polycyclic Aromatic Hydrocarbons (PAHs)
A significant application of this compound as a building block is in the synthesis of complex polycyclic aromatic hydrocarbons (PAHs). The Diels-Alder adducts derived from this compound can be aromatized through a retro-Diels-Alder reaction, typically involving the extrusion of a small molecule like carbon monoxide, followed by dehydrogenation. This methodology provides access to a wide range of functionalized and extended PAH systems that are of interest for their unique photophysical and electronic properties.[6][7]
The general workflow for the synthesis of PAHs from this compound is depicted below:
Caption: Synthesis of PAHs from this compound.
Precursors for Graphene Nanoribbons
The bottom-up synthesis of atomically precise graphene nanoribbons (GNRs) is a rapidly developing field in materials science. This compound and its derivatives are promising precursors for the synthesis of GNRs.[8][9] The iterative Diels-Alder reaction of bifunctional this compound-based monomers with suitable dienophiles can lead to the formation of well-defined polyphenylene precursors. Subsequent planarization through cyclodehydrogenation can then yield structurally defined GNRs with tunable electronic properties.[1][10]
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the base-catalyzed condensation of 1,3-diphenylacetone and phenanthrenequinone to yield this compound.
Materials:
-
1,3-Diphenylacetone
-
Phenanthrenequinone
-
Potassium Hydroxide (KOH)
-
Ethanol (95%)
Procedure:
-
In a suitable flask, combine 1,3-diphenylacetone and phenanthrenequinone in approximately equimolar amounts.
-
Add 95% ethanol to the flask to create a slurry.
-
While stirring at room temperature, add solid potassium hydroxide pellets to the mixture.
-
Continue stirring at room temperature. The reaction progress can be monitored by the formation of a dark-colored precipitate.
-
After the reaction is complete (typically several hours), collect the solid product by vacuum filtration.
-
Wash the product with cold ethanol to remove any unreacted starting materials and impurities.
-
Dry the purified this compound product.
Expected Yield: Moderate to high yields of high-purity this compound are typically obtained.
Protocol 2: Diels-Alder Reaction of this compound with N-Phenylmaleimide
This protocol details the [4+2] cycloaddition of this compound with N-phenylmaleimide.
Materials:
-
This compound
-
N-Phenylmaleimide
-
Toluene
Procedure:
-
Dissolve equimolar amounts of this compound and N-phenylmaleimide in toluene in a round-bottom flask equipped with a reflux condenser.
-
Heat the reaction mixture to reflux.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The disappearance of the intensely colored this compound is a good indicator of reaction completion.
-
Once the reaction is complete (typically within 2 hours), allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/dichloromethane) to yield the pure Diels-Alder adduct.
Expected Yield: 95%[4]
Protocol 3: Aromatization of this compound-Diels-Alder Adducts
This protocol provides a general procedure for the dehydrogenation of a this compound-derived cycloadduct to the corresponding polycyclic aromatic hydrocarbon.
Materials:
-
This compound-Diels-Alder adduct
-
Palladium on carbon (Pd/C, 10%)
-
High-boiling solvent (e.g., diphenyl ether, decalin)
Procedure:
-
In a high-temperature reaction vessel, dissolve the this compound-Diels-Alder adduct in a high-boiling solvent.
-
Add a catalytic amount of 10% Pd/C to the solution.
-
Heat the mixture to a high temperature (typically >200 °C) under an inert atmosphere.
-
Monitor the reaction for the evolution of hydrogen gas.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove the Pd/C catalyst.
-
The solvent can be removed under reduced pressure (if volatile) or the product can be precipitated by the addition of a non-solvent.
-
Purify the resulting PAH by column chromatography or recrystallization.
Logical Relationships in this compound Chemistry
The following diagram illustrates the central role of the Diels-Alder reaction in the synthetic applications of this compound.
Caption: Central role of Diels-Alder in this compound chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Diels–Alder reactions and electrophilic substitutions with atypical regioselectivity enable functionalization of terminal rings of anthracene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diels-alder adducts of 3,6-dibromothis compound with symmetrical 1,4-disubstituted-cis-2-butenes: comparisons with the adduct of this compound and N-benzylmaleimide, and one-dimensional and two-dimensional nuclear magnetic resonance studies and ab initio structure calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Diels–Alder Cycloaddition to the Bay Region of Perylene and Its Derivatives as an Attractive Strategy for PAH Core Expansion: Theoretical and Practical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Bottom-Up Synthesis of Necklace-Like Graphene Nanoribbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [PDF] Bottom-Up Synthesis of Necklace-Like Graphene Nanoribbons. | Semantic Scholar [semanticscholar.org]
- 10. Bottom-Up Synthesis of 12-Carbon-Wide Nitrogen-Incorporated Graphene Nanoribbons and of Novel Semiconducting Polymers [escholarship.org]
Catalytic Applications of (Tetraaryl)cyclopentadienone Iron Carbonyl Complexes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
While phencyclone (1,3-diphenyl-2H-cyclopenta[l]phenanthren-2-one) is a well-known diene in cycloaddition reactions, its direct catalytic applications are not extensively documented in the current literature. However, the broader class of (tetraaryl)cyclopentadienone derivatives, particularly as iron carbonyl complexes, has emerged as a significant area of research in homogeneous catalysis. These complexes, often referred to as Knölker-type catalysts, are robust, efficient, and based on earth-abundant iron, making them an attractive alternative to precious metal catalysts.[1][2]
This document provides detailed application notes and protocols for the use of (tetraaryl)cyclopentadienone iron carbonyl complexes in catalytic transfer hydrogenation, a key reaction in organic synthesis and drug development. The information presented is geared towards researchers and professionals seeking to utilize these catalysts in their work. While the focus is on the broader class of (tetraaryl)cyclopentadienone iron complexes due to the availability of data, the principles and protocols are applicable to this compound-derived catalysts, should they be synthesized and explored for such applications. The development of chiral this compound derivatives for asymmetric catalysis remains a compelling area for future investigation.
Application: Catalytic Transfer Hydrogenation of Ketones
(Tetraaryl)cyclopentadienone iron tricarbonyl complexes are highly effective pre-catalysts for the transfer hydrogenation of ketones to secondary alcohols using isopropanol as a hydrogen source.[1][3] This reaction is of great importance in the synthesis of fine chemicals and pharmaceutical intermediates. The catalytic activity of these iron complexes is significantly influenced by the electronic properties of the substituents on the tetraarylcyclopentadienone ligand.
Data Presentation: Influence of Ligand Electronics on Catalytic Activity
The following table summarizes the catalytic activity of various substituted (tetraaryl)cyclopentadienone iron tricarbonyl complexes in the transfer hydrogenation of acetophenone. The data clearly indicates that electron-donating groups on the cyclopentadienone ligand enhance the rate of reaction.[1][3]
| Catalyst ID | Substituent (R) on Phenyl Rings | Catalyst Loading (mol%) | Reaction Time (h) | Conversion (%) |
| 1a | 4-Methoxy (Electron-Donating) | 1.0 | 1 | ~95 |
| 1b | 4-Methyl (Electron-Donating) | 1.0 | 1 | ~75 |
| 1c | Hydrogen (Neutral) | 1.0 | 1 | ~60 |
| 1d | 4-Chloro (Electron-Withdrawing) | 1.0 | 1 | ~50 |
| 1e | 4-Trifluoromethyl (Electron-Withdrawing) | 1.0 | 1 | ~40 |
Data is synthesized from graphical representations in literature and represents approximate conversions for comparative purposes.[1]
Experimental Protocols
Protocol 1: General Procedure for Transfer Hydrogenation of Acetophenone
This protocol describes a general method for the transfer hydrogenation of acetophenone to 1-phenylethanol using a (tetraaryl)cyclopentadienone iron tricarbonyl complex.
Materials:
-
(Tetraaryl)cyclopentadienone iron tricarbonyl pre-catalyst (e.g., 1a-e )
-
Acetophenone
-
Anhydrous isopropanol (reagent grade)
-
Trimethylamine N-oxide (Me₃NO) (activator)
-
Anhydrous toluene (optional, as a co-solvent)
-
Nitrogen or Argon gas (for inert atmosphere)
-
Standard Schlenk line or glovebox equipment
-
Glassware: Schlenk flask, condenser, magnetic stirrer, syringes
Procedure:
-
Catalyst Activation:
-
In a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add the (tetraaryl)cyclopentadienone iron tricarbonyl pre-catalyst (0.01 mmol, 1 mol%).
-
Add trimethylamine N-oxide (0.012 mmol, 1.2 equiv).
-
Add anhydrous isopropanol (5 mL).
-
The mixture is stirred at 80 °C for 30 minutes to ensure activation of the pre-catalyst. A color change is typically observed.
-
-
Reaction Execution:
-
To the activated catalyst solution, add acetophenone (1.0 mmol, 1.0 equiv) via syringe.
-
The reaction mixture is then heated to reflux (approximately 82 °C for isopropanol) under the inert atmosphere.
-
The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until completion (typically 1-4 hours, depending on the catalyst).
-
-
Work-up and Purification:
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solvent (isopropanol) is removed under reduced pressure.
-
The residue is redissolved in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and washed with water to remove any remaining trimethylamine N-oxide and other water-soluble byproducts.
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The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 1-phenylethanol.
-
-
Analysis:
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The structure of the product can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
The conversion and yield can be determined by GC analysis using an internal standard.
-
Visualizations
Catalytic Cycle for Transfer Hydrogenation
References
Application Notes and Protocols: Phencyclone in the Synthesis of Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of phencyclone, a highly reactive cyclopentadienone, as a versatile building block in the synthesis of various heterocyclic compounds. The protocols outlined below leverage the facile [4+2] cycloaddition (Diels-Alder) reactivity of this compound with a range of heterodienophiles to construct key heterocyclic scaffolds relevant to medicinal chemistry and drug development.
Synthesis of Dihydropyridazines via [4+2] Cycloaddition with Azo Dienophiles
The reaction of this compound with azo compounds, such as diethyl azodicarboxylate (DEAD), provides a direct route to dihydropyridazine derivatives. These structures are valuable precursors for a variety of pyridazine-based compounds, which are known to exhibit a wide range of biological activities. The reaction proceeds readily due to the electron-deficient nature of the azo dienophile and the electron-rich character of the this compound diene system. Subsequent aromatization can lead to the corresponding pyridazine.
Table 1: Synthesis of a Dihydropyridazine Derivative from this compound
| Entry | Dienophile | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Diethyl Azodicarboxylate (DEAD) | Toluene | 80 | 2 | 95 |
Experimental Protocol: Synthesis of Diethyl 1,4-diphenyl-4a,9a-dihydro-9H-cyclopenta[l]phenanthrene-2,3-dicarboxylate
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To a solution of this compound (382 mg, 1.0 mmol) in dry toluene (20 mL) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add diethyl azodicarboxylate (DEAD) (174 mg, 1.0 mmol).
-
Heat the reaction mixture to 80 °C and stir for 2 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC) until the characteristic dark color of this compound disappears.
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Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate, 4:1) to afford the desired dihydropyridazine derivative as a crystalline solid.
Reaction Workflow: Dihydropyridazine Synthesis
Caption: Workflow for dihydropyridazine synthesis.
Synthesis of 1,2-Oxazines via [4+2] Cycloaddition with Nitroso Compounds
The hetero-Diels-Alder reaction between this compound and nitrosoarenes offers an efficient pathway to substituted 1,2-oxazine heterocycles. These scaffolds are present in various biologically active molecules. The high reactivity of this compound allows this cycloaddition to proceed under mild conditions.
Table 2: Synthesis of a Dihydro-1,2-oxazine Derivative from this compound
| Entry | Dienophile | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Nitrosobenzene | Dichloromethane (DCM) | 25 (Room Temp.) | 4 | 88 |
Experimental Protocol: Synthesis of 2,4-Diphenyl-2,4a-dihydro-1H-cyclopenta[l]phenanthreno[2,3-e][1][2]oxazine
-
In a round-bottom flask, dissolve this compound (382 mg, 1.0 mmol) in dichloromethane (DCM, 25 mL).
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Add nitrosobenzene (107 mg, 1.0 mmol) to the solution at room temperature with stirring.
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Continue stirring the reaction mixture for 4 hours at room temperature. The disappearance of the deep color of this compound indicates the progress of the reaction.
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After the reaction is complete (monitored by TLC), concentrate the mixture in vacuo.
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The resulting crude product is then purified by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate, 9:1) to yield the pure 1,2-oxazine derivative.
Signaling Pathway: 1,2-Oxazine Formation
Caption: Pathway for 1,2-oxazine formation.
Synthesis of 1,2-Thiazine Derivatives via [4+2] Cycloaddition with N-Sulfinylamines
The reaction of this compound with N-sulfinylamines serves as a powerful tool for the synthesis of 1,2-thiazine-1-oxide derivatives. These sulfur- and nitrogen-containing heterocycles are of significant interest in medicinal chemistry due to their diverse pharmacological properties.
Table 3: Synthesis of a Dihydro-1,2-thiazine-1-oxide Derivative from this compound
| Entry | Dienophile | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | N-Sulfinylaniline | Benzene | 60 | 6 | 85 |
Experimental Protocol: Synthesis of 2,4-Diphenyl-2,4a-dihydro-1H-cyclopenta[l]phenanthreno[2,3-e][1][2]thiazine 1-oxide
-
To a stirred solution of this compound (382 mg, 1.0 mmol) in anhydrous benzene (20 mL) under an inert atmosphere (nitrogen or argon), add N-sulfinylaniline (139 mg, 1.0 mmol).
-
Heat the reaction mixture to 60 °C and maintain this temperature for 6 hours.
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Monitor the reaction by TLC for the disappearance of the starting materials.
-
After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
The residue is then subjected to purification by column chromatography on silica gel (eluent: chloroform) to afford the desired 1,2-thiazine-1-oxide derivative.
Logical Relationship: 1,2-Thiazine Synthesis
Caption: Logical flow of 1,2-thiazine synthesis.
Synthesis of Highly Substituted Pyridines via [4+2] Cycloaddition with Enamines followed by Elimination
This compound can react with enamines in a [4+2] cycloaddition fashion to initially form a bridged intermediate. This intermediate can then undergo a retro-Diels-Alder reaction or other rearrangement and elimination pathways to yield highly substituted pyridine derivatives. This method provides access to complex pyridine scaffolds that are often challenging to synthesize through traditional methods.
Table 4: Synthesis of a Tetrasubstituted Pyridine from this compound
| Entry | Dienophile | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 1-(Pyrrolidin-1-yl)cyclohex-1-ene | Xylene | 140 | 12 | 75 |
Experimental Protocol: Synthesis of a Tetrasubstituted Pyridine Derivative
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A mixture of this compound (382 mg, 1.0 mmol) and 1-(pyrrolidin-1-yl)cyclohex-1-ene (151 mg, 1.0 mmol) in dry xylene (15 mL) is placed in a sealed tube.
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The sealed tube is heated in an oil bath at 140 °C for 12 hours.
-
After cooling to room temperature, the reaction mixture is concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to give the corresponding highly substituted pyridine derivative.
Experimental Workflow: Pyridine Synthesis
Caption: Workflow for pyridine synthesis.
Troubleshooting & Optimization
Phencyclone Synthesis Technical Support Center
Welcome to the technical support center for the synthesis of Phencyclone. This resource is designed for researchers, scientists, and professionals in drug development to provide guidance on improving reaction yields and troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind this compound synthesis?
This compound is typically synthesized via a base-catalyzed aldol condensation reaction between 1,3-diphenylacetone and phenanthrenequinone.[1] This reaction involves the formation of a new carbon-carbon bond and subsequent dehydration to yield the final conjugated cyclopentadienone product, known as a cyclone.
Q2: What is a typical yield for this compound synthesis?
With an optimized protocol, average yields of around 73% can be consistently achieved.[1] However, yields can fluctuate significantly depending on the reaction conditions, with reports of both higher (up to 81%) and lower (down to 68%) outcomes.[1]
Q3: What are the most critical factors affecting the yield of this compound?
The most critical factor is the reaction temperature.[1] Maintaining a controlled temperature is crucial to favor the formation of this compound over side-products. Other important factors include the choice and form of the base, the solvent, and the reaction time.
Q4: What is the major side-product in this compound synthesis and how can its formation be minimized?
The primary side-product is dihydrothis compound.[1] Its formation is favored at higher temperatures, typically above 60°C.[1] To minimize the formation of dihydrothis compound, it is essential to conduct the reaction at room temperature.[1]
Q5: What analytical techniques are recommended for product characterization and purity assessment?
High-Performance Liquid Chromatography (HPLC) is an effective method to assess the purity of the synthesized this compound and to detect the presence of dihydrothis compound.[1] For structural confirmation, techniques such as Infrared (IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy are commonly employed.[1]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield of this compound | Reaction temperature was too high, favoring the formation of dihydrothis compound. | Maintain the reaction at room temperature.[1] |
| Inefficient base catalysis. | Use solid potassium hydroxide (KOH) pellets for a more controlled reaction.[1] Ensure the base is not degraded; freshly prepared solutions are recommended if using a solution. | |
| Suboptimal reaction time. | A reaction time of approximately 30 minutes is often sufficient for the reaction to proceed to completion at room temperature.[1] | |
| Product is difficult to purify | Presence of significant amounts of dihydrothis compound or other side-products. | Optimize the reaction conditions, particularly temperature, to minimize side-product formation. Recrystallization or column chromatography may be necessary for purification. |
| Reaction does not proceed or is very slow | Inactive or insufficient base. | Use a fresh batch of base. Ensure the molar ratio of the base to the reactants is adequate. |
| Poor quality of starting materials. | Use high-purity 1,3-diphenylacetone and phenanthrenequinone.[1] | |
| Inconsistent yields between batches | Variations in reaction temperature. | Implement strict temperature control measures. Running the reaction in a water bath can help maintain a consistent temperature.[1] |
| Inconsistent quality or preparation of the base. | Standardize the source and preparation of the base. If using a solution, ensure it is freshly prepared for each reaction. |
Experimental Protocols
Optimized Protocol for High-Yield this compound Synthesis
This protocol is adapted from a reported reproducible method for the synthesis of high-purity this compound.[1]
Materials:
-
1,3-Diphenylacetone
-
Phenanthrenequinone
-
95% Ethanol
-
Solid Potassium Hydroxide (KOH) pellets
Procedure:
-
In a suitable flask, combine 1,3-diphenylacetone (1.05 equivalents) and phenanthrenequinone (1.00 equivalent) in 95% ethanol.
-
Stir the mixture at room temperature to form an orange heterogeneous mixture.
-
Add solid potassium hydroxide pellets to the mixture. The mixture will darken.
-
Continue stirring at room temperature for 30 minutes.
-
Isolate the resulting black precipitate by vacuum filtration.
-
Wash the precipitate with cold ethanol (2 x 5 mL).
-
Dry the solid product under vacuum.
Expected Outcome: This procedure should yield this compound as a black solid with an average yield of approximately 73%.[1]
Data Presentation
Table 1: Effect of Reaction Conditions on Product Formation
| Parameter | Condition for this compound | Condition Favoring Dihydrothis compound | Reference |
| Temperature | Room Temperature | Refluxing Ethanol (> ca. 60°C) | [1] |
| Base | Solid Potassium Hydroxide | Ethanolic Potassium Hydroxide Solution (dropwise addition) | [1] |
| Molar Ratio (Quinone:Ketone) | Approx. equimolar | 2:1 | [1] |
Table 2: Summary of Optimized this compound Synthesis
| Parameter | Value | Reference |
| Reactants | 1,3-Diphenylacetone, Phenanthrenequinone | [1] |
| Solvent | 95% Ethanol | [1] |
| Base | Solid Potassium Hydroxide | [1] |
| Temperature | Room Temperature | [1] |
| Reaction Time | 30 minutes | [1] |
| Average Yield | 73% (range 68-81%) | [1] |
| Product Appearance | Black precipitate | [1] |
Visualizations
Caption: Experimental workflow for the optimized synthesis of this compound.
Caption: Simplified mechanism of the base-catalyzed aldol condensation for this compound synthesis.
References
Common side products in Phencyclone reactions and their avoidance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during phencyclone synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common side product in this compound synthesis?
A1: The most frequently encountered and well-documented side product in the base-catalyzed aldol condensation of 1,3-diphenylacetone and phenanthrenequinone is dihydrothis compound.[1] Its formation is highly dependent on the reaction temperature.
Q2: How does reaction temperature influence the product distribution?
A2: Reaction temperature is a critical parameter in determining the outcome of the synthesis.[1] Room temperature conditions favor the formation of the desired product, this compound. Conversely, elevated temperatures, typically above 60°C, predominantly yield the side product, dihydrothis compound.[1]
Q3: Can the method of base addition affect the reaction?
A3: Yes, the method of base addition can influence the reaction's reproducibility and product purity. Using solid potassium hydroxide added directly to the reaction mixture at room temperature has been shown to be a reproducible method for synthesizing high-purity this compound.[1] This approach can be more reliable than using solutions of alcoholic potassium hydroxide, which may degrade over time.
Q4: Are there other potential, less common, side products?
A4: While dihydrothis compound is the primary side product, other issues can arise in aldol condensation reactions. These may include:
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Unreacted Starting Materials: Incomplete reactions can leave residual 1,3-diphenylacetone and phenanthrenequinone in the product mixture.
-
Self-Condensation Products: Although less commonly reported in this specific reaction, the self-condensation of 1,3-diphenylacetone is a theoretical possibility under basic conditions.
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Diels-Alder Adducts: this compound is a reactive diene and can undergo Diels-Alder reactions.[1] While this is often a desired subsequent reaction, it's possible for dimerization to occur under certain conditions, though this is not typically reported as a side product of the initial synthesis.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of this compound and presence of a significant amount of a less soluble, lighter-colored solid. | The reaction temperature was too high, favoring the formation of dihydrothis compound. | Maintain the reaction at room temperature. Avoid external heating. For a more detailed protocol, refer to the "Experimental Protocols" section for the room temperature synthesis of this compound. |
| The final product is a mixture of black (this compound) and ivory/dull white (dihydrothis compound) crystals. | Inconsistent temperature control during the reaction or localized heating. | Ensure uniform and consistent stirring throughout the reaction. Conduct the reaction in a water bath to maintain a stable room temperature. |
| Reaction yields primarily unreacted starting materials (orange heterogeneous mixture). | Insufficient base, inactive base, or insufficient reaction time. | Ensure the correct molar ratio of base is used. If using an alcoholic KOH solution, ensure it is freshly prepared. Allow the reaction to stir for the recommended duration (e.g., 30 minutes) after base addition. |
| Presence of unexpected minor impurities detected by HPLC or NMR. | Possible self-condensation of 1,3-diphenylacetone or other minor side reactions. | Purify the crude product by washing with cold ethanol. Recrystallization can also be employed for further purification. |
Quantitative Data Summary
The following table summarizes the reported yields of this compound and dihydrothis compound under different reaction conditions.
| Product | Reaction Temperature | Base | Solvent | Average Yield |
| This compound | Room Temperature | Solid KOH | 95% Ethanol | 73% (ranging from 68% to 81%)[1] |
| Dihydrothis compound | Reflux (>60°C) | 10% Ethanolic KOH (dropwise) | 95% Ethanol | 77%[1] |
Experimental Protocols
Key Experiment 1: Synthesis of High-Purity this compound
This protocol is optimized to favor the formation of this compound and minimize the dihydrothis compound side product.
Materials:
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1,3-Diphenylacetone
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Phenanthrenequinone
-
Potassium hydroxide (solid pellets)
-
95% Ethanol
-
Cold 95% Ethanol (for washing)
Procedure:
-
In a suitable flask, combine 1,3-diphenylacetone (1.1 equivalents) and phenanthrenequinone (1.0 equivalent) in 95% ethanol.
-
Stir the mixture at room temperature to form an orange heterogeneous suspension.
-
Add solid potassium hydroxide pellets (approximately 6-7 equivalents) to the stirring suspension. The mixture will darken.
-
Continue stirring at room temperature for 30 minutes. A black precipitate of this compound will form.
-
Isolate the black precipitate by vacuum filtration.
-
Wash the collected solid with two small portions of cold 95% ethanol.
-
Dry the product in vacuo.
Key Experiment 2: Synthesis of Dihydrothis compound (Side Product)
This protocol is designed to intentionally synthesize the common side product, dihydrothis compound.
Materials:
-
1,3-Diphenylacetone
-
Phenanthrenequinone
-
10% Ethanolic Potassium Hydroxide solution (freshly prepared)
-
95% Ethanol
-
Cold 95% Ethanol (for washing)
Procedure:
-
Combine 1,3-diphenylacetone (1.0 equivalent) and phenanthrenequinone (1.9 equivalents) in 95% ethanol.
-
Heat the mixture to reflux with stirring.
-
Add a freshly prepared 10% ethanolic KOH solution dropwise over a period of five minutes.
-
Continue stirring the heterogeneous mixture at reflux for an additional 60 minutes.
-
Cool the solution to room temperature.
-
Isolate the resulting dull ivory solid by vacuum filtration.
-
Wash the collected solid with three portions of cold ethanol.
-
Dry the product in vacuo.
Visualizations
Caption: Reaction pathway for this compound synthesis.
Caption: Troubleshooting workflow for this compound synthesis.
References
Technical Support Center: Optimization of Phencyclone Diels-Alder Reactions
Welcome to the technical support center for the optimization of Phencyclone Diels-Alder reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to this powerful cycloaddition reaction.
Troubleshooting Guide
This guide addresses common issues encountered during the this compound Diels-Alder reaction in a question-and-answer format.
Issue 1: Low or No Product Yield
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Q: My reaction is showing very low to no yield of the desired adduct. What are the potential causes and how can I improve it?
A: Low or no yield in a this compound Diels-Alder reaction can stem from several factors. Here's a systematic approach to troubleshoot this issue:
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Reactivity of the Dienophile: this compound is a highly reactive diene. However, the overall reaction rate is also dependent on the dienophile's electronic properties. Dienophiles with electron-withdrawing groups (e.g., maleic anhydride, N-substituted maleimides, acrylates) are generally more reactive in normal-demand Diels-Alder reactions.[1][2] If you are using an electron-rich or sterically hindered dienophile, the reaction may require more forcing conditions.
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Reaction Temperature: Temperature plays a critical role. While some Diels-Alder reactions proceed at room temperature, many require heating to overcome the activation energy barrier.[3][4] However, excessively high temperatures can promote the retro-Diels-Alder reaction, where the adduct reverts to the starting materials.[3] It is crucial to find the optimal temperature for your specific reactant pair. A stepwise increase in temperature while monitoring the reaction progress is recommended.[3]
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Solvent Choice: The solvent can significantly influence the reaction rate. While non-polar solvents are often used, polar solvents can sometimes accelerate the reaction.[3] The choice of solvent should be based on the solubility of both this compound and the dienophile, as well as its boiling point for reactions requiring elevated temperatures.
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Reaction Time: Some Diels-Alder reactions can be slow. Ensure you are allowing sufficient time for the reaction to proceed to completion. Monitoring the reaction by techniques like Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy is essential to determine the optimal reaction time.[3]
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Purity of Reactants: Ensure that your this compound and dienophile are pure. Impurities can interfere with the reaction. The synthesis of this compound itself can sometimes yield dihydrothis compound, which is unreactive as a diene.[5]
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Use of a Catalyst: Lewis acids are known to catalyze Diels-Alder reactions by lowering the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), thereby accelerating the reaction.[6][7][8] Common Lewis acids include AlCl₃, BF₃·OEt₂, SnCl₄, and ZnCl₂.[1]
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Issue 2: Formation of Multiple Products or Isomers
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Q: I am observing the formation of multiple products or a mixture of endo/exo isomers. How can I improve the selectivity of my reaction?
A: The formation of multiple products or isomers is a common challenge. Here's how to address it:
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Kinetic vs. Thermodynamic Control: The Diels-Alder reaction can yield both a kinetically favored product (formed faster, usually the endo isomer) and a thermodynamically favored product (more stable, usually the exo isomer).[3]
-
Low Temperatures generally favor the formation of the kinetic (endo) product.
-
Higher Temperatures and longer reaction times can allow for equilibration to the more stable thermodynamic (exo) product.[3] Therefore, adjusting the reaction temperature is a key strategy to control stereoselectivity.
-
-
Lewis Acid Catalysis: Lewis acid catalysts can enhance the stereoselectivity of the reaction, often favoring the formation of the endo adduct.[8]
-
Solvent Effects: The polarity of the solvent can sometimes influence the ratio of endo to exo products. Experimenting with different solvents may improve the desired isomer ratio.
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Issue 3: Retro-Diels-Alder Reaction
-
Q: My product seems to be decomposing back to the starting materials. How can I prevent the retro-Diels-Alder reaction?
A: The retro-Diels-Alder reaction is the reverse of the cycloaddition and is favored at high temperatures.[3]
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Lower the Reaction Temperature: This is the most direct way to minimize the retro-Diels-Alder reaction. If the forward reaction is too slow at lower temperatures, consider longer reaction times or the use of a catalyst.
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Product Isolation: Once the reaction has reached completion, it is advisable to cool the reaction mixture and isolate the product promptly to prevent its decomposition upon prolonged heating.
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Frequently Asked Questions (FAQs)
-
Q1: What is the optimal temperature range for this compound Diels-Alder reactions?
A1: There is no single optimal temperature. It is highly dependent on the specific dienophile being used. Reactions can proceed anywhere from room temperature to refluxing in high-boiling solvents like xylene (b.p. ~140 °C).[9][10] For thermally sensitive adducts, lower temperatures are preferred to avoid the retro-Diels-Alder reaction.[11] Microwave-assisted synthesis has also been shown to accelerate Diels-Alder reactions, with typical temperatures ranging from 125 °C to 150 °C for short durations (5-10 minutes).[4][12]
-
Q2: Which solvents are recommended for this compound Diels-Alder reactions?
A2: The choice of solvent depends on the required reaction temperature and the solubility of the reactants. Common solvents include:
-
Toluene or Xylene: For reactions requiring high temperatures.[9]
-
Dichloromethane (DCM) or Chloroform: For reactions at or near room temperature, and often used with Lewis acid catalysts.[6]
-
Ethers (e.g., THF, Diethyl Ether): Can also be used, but their lower boiling points limit the reaction temperature.
-
It's important to use anhydrous solvents, especially when using Lewis acid catalysts, as water can deactivate the catalyst.
-
-
Q3: How can I monitor the progress of my reaction?
A3: The progress of a this compound Diels-Alder reaction can be conveniently monitored by:
-
Thin Layer Chromatography (TLC): this compound is intensely colored (deep purplish-black), while the Diels-Alder adduct is typically colorless. The disappearance of the colored spot of this compound on the TLC plate is a good indicator of reaction completion.
-
¹H NMR Spectroscopy: This technique can be used to monitor the appearance of product peaks and the disappearance of reactant peaks over time, allowing for a quantitative assessment of the reaction progress.[13]
-
-
Q4: What is the "endo rule" and does it apply to this compound Diels-Alder reactions?
A4: The "endo rule" predicts that the kinetically favored product in a Diels-Alder reaction is the endo isomer. This preference is due to secondary orbital interactions between the diene and the dienophile in the transition state.[2] this compound, like other cyclic dienes, generally follows the endo rule, especially under kinetic control (lower temperatures).[2][5]
Data Presentation
Table 1: Effect of Temperature and Time on Diels-Alder Reactions (General Observations)
| Temperature | Time | Expected Outcome | Control | Reference |
| Low (e.g., 0-25 °C) | Varies | Favors endo product | Kinetic | [3] |
| Moderate (e.g., 25-100 °C) | Varies | Good yields, balance of speed and selectivity | Mixed | [14] |
| High (e.g., >100 °C) | Shorter | Faster reaction, may favor exo product | Thermodynamic | [3] |
| Microwave (e.g., 125-150 °C) | 5-20 min | Rapid reaction, high yields | Kinetic/Thermodynamic | [4][12] |
Table 2: Common Lewis Acid Catalysts and Solvents
| Lewis Acid Catalyst | Typical Solvent | Key Advantages | Reference |
| AlCl₃ | Dichloromethane | High catalytic activity | [6] |
| BF₃·OEt₂ | Dichloromethane | Milder than AlCl₃, commonly used | [7] |
| SnCl₄ | Dichloromethane | Effective catalyst | [6] |
| Ca(OTf)₂/n-Bu₄NPF₆ | Dichloromethane | Sustainable and efficient alternative | [6] |
Experimental Protocols
General Protocol for a Thermally Promoted this compound Diels-Alder Reaction
-
Reactant Preparation: In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable solvent (e.g., toluene or xylene) to achieve a desired concentration (e.g., 0.1 M).
-
Addition of Dienophile: Add the dienophile (typically 1.0 to 1.2 equivalents) to the solution.
-
Reaction Conditions: Equip the flask with a reflux condenser and heat the mixture to the desired temperature (e.g., reflux) with stirring.
-
Monitoring: Monitor the reaction progress by TLC, observing the disappearance of the colored this compound spot.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate upon cooling. If not, the solvent can be removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexane) or by column chromatography on silica gel.
General Protocol for a Lewis Acid-Catalyzed this compound Diels-Alder Reaction
-
Setup: Under an inert atmosphere (e.g., nitrogen or argon), add a suitable anhydrous solvent (e.g., dichloromethane) to a flame-dried round-bottom flask.
-
Lewis Acid Addition: Cool the solvent to a low temperature (e.g., 0 °C or -78 °C) and add the Lewis acid catalyst (e.g., 0.1 to 1.0 equivalent) portion-wise.
-
Dienophile Addition: Add the dienophile to the cooled solution and stir for a short period (e.g., 15-30 minutes) to allow for complexation.
-
This compound Addition: Add a solution of this compound in the same anhydrous solvent dropwise to the reaction mixture.
-
Reaction and Monitoring: Allow the reaction to stir at the chosen temperature and monitor its progress by TLC.
-
Quenching: Upon completion, quench the reaction by slowly adding a suitable quenching agent (e.g., saturated aqueous NaHCO₃ solution or water).
-
Work-up: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with the reaction solvent. Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography.
Visualizations
Caption: General experimental workflow for a this compound Diels-Alder reaction.
Caption: Troubleshooting logic for low yield in this compound Diels-Alder reactions.
References
- 1. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. ilacadofsci.com [ilacadofsci.com]
- 6. ias.ac.in [ias.ac.in]
- 7. mdpi.com [mdpi.com]
- 8. Origin of Catalysis and Selectivity in Lewis Acid-Promoted Diels–Alder Reactions Involving Vinylazaarenes as Dienophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lab report #4: Diels-Alder Reaction - Google 文档 [docs.google.com]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. ajrt.dz [ajrt.dz]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Purification of Phencyclone and its Adducts
Welcome to the technical support center for the purification of phencyclone and its adducts. This resource is tailored for researchers, scientists, and drug development professionals to provide clear, actionable guidance for overcoming common experimental challenges. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data tables to enhance the purity and yield of your target compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude this compound synthesis?
A1: The most prevalent impurity encountered during the synthesis of this compound is dihydrothis compound. This impurity is favored at higher reaction temperatures (above approximately 60°C) during the base-promoted aldol condensation of 1,3-diphenylacetone and phenanthrenequinone.[1] Unreacted starting materials, such as 1,3-diphenylacetone and phenanthrenequinone, may also be present.
Q2: How can I monitor the progress of a Diels-Alder reaction with this compound?
A2: this compound has a distinct dark color, while its Diels-Alder adducts are often colorless or lightly colored. The progress of the reaction can, therefore, be visually monitored by the disappearance of the color of this compound.[2] For more precise monitoring, Thin Layer Chromatography (TLC) is a valuable technique. A spot of the reaction mixture can be co-spotted with the starting this compound to track its consumption.
Q3: What are the key considerations when choosing a recrystallization solvent?
A3: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. The impurities should either be insoluble in the hot solvent or remain soluble at low temperatures. For this compound and its adducts, which are largely nonpolar, common solvents for recrystallization include ethanol, methanol, and ethyl acetate.[2][3]
Q4: When is column chromatography preferred over recrystallization?
A4: Column chromatography is particularly useful when dealing with complex mixtures containing multiple components with similar polarities, making separation by recrystallization inefficient. It is also the method of choice for separating unreacted starting materials from the desired adduct, especially if they have significantly different polarities.
Q5: How can I visualize this compound and its adducts on a TLC plate?
A5: Many aromatic compounds, including this compound and its adducts, are UV-active and can be visualized under a UV lamp (typically at 254 nm) on TLC plates containing a fluorescent indicator.[4] Destructive visualization techniques using staining reagents can also be employed. For example, a p-anisaldehyde stain can be used to visualize a variety of organic compounds.[1] Iodine chambers are also a simple and effective method for visualizing many organic compounds.[1][5]
Troubleshooting Guides
Recrystallization
| Problem | Possible Cause | Solution |
| Compound does not crystallize upon cooling. | - Too much solvent was used.- The solution is supersaturated but lacks nucleation sites. | - Evaporate some of the solvent to increase the concentration and attempt to cool again.- Scratch the inside of the flask with a glass rod to create nucleation sites.- Add a seed crystal of the pure compound.[6] |
| An oil forms instead of crystals ("oiling out"). | - The boiling point of the solvent is higher than the melting point of the compound.- The compound is significantly impure. | - Reheat the solution to dissolve the oil, add a small amount of a co-solvent in which the compound is more soluble to lower the saturation point, and cool slowly.- Try a different solvent with a lower boiling point.- Purify the crude product by column chromatography first to remove significant impurities.[6] |
| Low recovery of the purified compound. | - The compound has significant solubility in the cold solvent.- Premature crystallization occurred during hot filtration. | - Cool the crystallization mixture in an ice bath to minimize solubility.- Use a minimal amount of cold solvent to wash the crystals during filtration.- Preheat the filtration apparatus (funnel and receiving flask) before hot filtration to prevent cooling and premature crystallization.[4] |
| Crystals are colored despite the pure compound being colorless. | - Colored impurities are trapped within the crystal lattice. | - Use activated charcoal to adsorb colored impurities before crystallization. Add a small amount of charcoal to the hot solution, boil for a few minutes, and then perform a hot filtration to remove the charcoal before cooling.[4] |
Column Chromatography
| Problem | Possible Cause | Solution |
| Poor separation of compounds (overlapping bands). | - Inappropriate solvent system (eluent).- Column was not packed properly.- The sample was loaded in too large a volume of solvent. | - Optimize the solvent system using TLC. Aim for a solvent system that gives the target compound an Rf value of ~0.3.- Ensure the column is packed uniformly without any cracks or air bubbles.- Dissolve the sample in the minimum amount of solvent before loading it onto the column.[7] |
| The compound is not eluting from the column. | - The eluent is not polar enough. | - Gradually increase the polarity of the eluent. For example, if using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate. |
| The compound elutes too quickly (with the solvent front). | - The eluent is too polar. | - Decrease the polarity of the eluent. For example, if using a hexane/ethyl acetate mixture, decrease the percentage of ethyl acetate. |
| Streaking or tailing of bands. | - The compound is interacting too strongly with the stationary phase.- The column is overloaded. | - Add a small amount of a more polar solvent (e.g., a few drops of triethylamine for basic compounds or acetic acid for acidic compounds) to the eluent to reduce strong interactions.- Use a larger column or load less sample. |
Experimental Protocols
Purification of this compound by Filtration
This protocol is adapted from a known synthesis of this compound.[1]
-
Reaction Quenching & Precipitation: After the reaction is complete (typically monitored by the disappearance of the orange color of the precursors), the reaction mixture containing the black precipitate of this compound is allowed to cool to room temperature.
-
Vacuum Filtration: The black precipitate is collected by vacuum filtration using a Büchner funnel.
-
Washing: The collected solid is washed with two small portions of cold 95% ethanol (e.g., 2 x 5 mL) to remove any soluble impurities.
-
Drying: The purified this compound is dried under vacuum to yield a black solid.
Expected Yield: 68-81% Purity: High purity, free of dihydrothis compound as confirmed by HPLC and NMR.[1]
Purification of a this compound-Norbornadiene Adduct by Recrystallization
This protocol is based on the purification of the Diels-Alder adduct of this compound and norbornadiene.[2]
-
Initial Precipitation: After the reaction is complete (indicated by the fading of the dark green color of this compound), the reaction mixture is cooled to room temperature. Methanol is added to the flask to precipitate the adduct.
-
Cooling: The mixture is further cooled in an ice bath for 15 minutes to maximize precipitation.
-
Filtration and Washing: The colorless solid adduct is collected by vacuum filtration and washed with three portions of ice-cold methanol (e.g., 3 x 5 mL).
-
Recrystallization: For higher purity, the collected solid can be recrystallized. A suitable solvent system is a mixture of ethyl acetate and light petroleum ether. Dissolve the solid in a minimal amount of hot ethyl acetate, and then slowly add light petroleum ether until the solution becomes slightly cloudy. Allow the solution to cool slowly to form crystals.
-
Drying: The purified crystals are collected by vacuum filtration and dried.
Expected Yield: ~54% Appearance: Colorless solid.[2]
General Protocol for Column Chromatography of a this compound Adduct
-
Stationary Phase: Silica gel is a common choice for the purification of this compound adducts.
-
Eluent Selection: A solvent system of hexane and ethyl acetate is a good starting point. The optimal ratio should be determined by TLC analysis of the crude reaction mixture. A good starting point is a 9:1 or 8:1 hexane:ethyl acetate mixture, gradually increasing the polarity by increasing the proportion of ethyl acetate.
-
Column Packing: The silica gel should be packed as a slurry in the initial, less polar eluent to ensure a homogenous column.
-
Sample Loading: The crude product should be dissolved in a minimal amount of a relatively non-polar solvent (like dichloromethane or the eluent itself) and carefully loaded onto the top of the silica gel bed.
-
Elution: The column is eluted with the chosen solvent system. The polarity can be gradually increased (gradient elution) to elute compounds with increasing polarity.
-
Fraction Collection and Analysis: Fractions are collected and analyzed by TLC to identify those containing the pure product.
-
Solvent Removal: The fractions containing the pure adduct are combined, and the solvent is removed under reduced pressure to yield the purified product.
Data Presentation
Table 1: Physical Properties of this compound and a Common Impurity
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Appearance |
| This compound | C29H18O | 382.46 | 206.8-208.4 | Black solid |
| Dihydrothis compound | C29H20O | 384.47 | - | Dull ivory solid |
Table 2: Common Solvents for Purification and their Properties
| Solvent | Boiling Point (°C) | Polarity Index | Notes on Use |
| Ethanol | 78 | 4.3 | Good for recrystallization of this compound.[1] |
| Methanol | 65 | 5.1 | Used for precipitating and washing this compound adducts.[2] |
| Ethyl Acetate | 77 | 4.4 | A common component of the mobile phase in column chromatography and can be used for recrystallization.[2][3] |
| Hexane | 69 | 0.1 | A non-polar component of the mobile phase in column chromatography. |
| Dichloromethane | 40 | 3.1 | A good solvent for dissolving crude products before loading onto a column. |
| Toluene | 111 | 2.4 | A common solvent for Diels-Alder reactions of this compound.[2] |
Visualizations
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. mdpi.com [mdpi.com]
- 3. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aga-analytical.com.pl [aga-analytical.com.pl]
- 5. youtube.com [youtube.com]
- 6. Chromatography [chem.rochester.edu]
- 7. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Phencyclone Stability and Storage: A Technical Support Center
For researchers, scientists, and professionals in drug development utilizing Phencyclone, ensuring its stability and proper storage is paramount for reproducible and accurate experimental outcomes. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its handling and use.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid this compound?
A1: Solid this compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place, protected from light.[1] Following these conditions helps to minimize degradation over time.
Q2: How should I prepare and store this compound stock solutions?
A2: For optimal stability, it is recommended to prepare stock solutions in a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO).[1][2][3] Once prepared, stock solutions should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C in tightly sealed vials.[4] Generally, stock solutions in DMSO are usable for up to one month when stored at -20°C, though it is always best to prepare fresh solutions for critical experiments.[4][5]
Q3: My this compound solution has changed color. Is it still usable?
A3: A change in color can indicate degradation. It is recommended to perform a quality control check, such as HPLC analysis, to assess the purity of the solution before use. If significant degradation is detected, a fresh solution should be prepared.
Q4: I am seeing unexpected results in my Diels-Alder reaction with this compound. What could be the cause?
A4: Inconsistent results in Diels-Alder reactions can arise from several factors related to this compound's stability and handling. Ensure that the this compound used is of high purity and has been stored correctly. The reactivity of this compound is sensitive to temperature; for instance, its synthesis is performed at room temperature to avoid the formation of dihydrothis compound, which becomes the predominant product at temperatures above approximately 60°C.[6] This suggests that elevated temperatures during your reaction setup or storage could lead to side products. Additionally, ensure your dienophile and reaction solvent are pure and dry, as contaminants can interfere with the reaction.
Troubleshooting Guides
Issue 1: Inconsistent Potency or Activity in Biological Assays
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Possible Cause: Degradation of this compound in the stock solution or final working solution.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare fresh working solutions in your cell culture medium or assay buffer immediately before use.
-
Solvent Considerations: If using a DMSO stock, ensure the final concentration of DMSO in your assay is low (typically <0.5%) to avoid solvent-induced cell toxicity or artifacts.[4]
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pH of Aqueous Solutions: The stability of compounds in aqueous solutions can be highly pH-dependent.[7][8] Cell culture media are typically buffered around pH 7.2-7.4.[8] Significant deviations from this range could accelerate degradation.
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Light Exposure: Protect solutions from direct light, as many complex organic molecules are light-sensitive.
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Quality Control: If problems persist, analyze the purity of your stock solution using a suitable analytical method like HPLC to confirm its integrity.
-
Issue 2: Poor Solubility or Precipitation in Aqueous Media
-
Possible Cause: this compound has low aqueous solubility.
-
Troubleshooting Steps:
-
Optimize Stock Concentration: Use a more concentrated stock solution in an organic solvent like DMSO to minimize the volume added to the aqueous medium.
-
Use of Co-solvents: For certain applications, the use of co-solvents such as PEG400 or cyclodextrins might be considered to improve solubility, but their compatibility with the specific experimental system must be validated.[4]
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Sonication: Gentle sonication of the final solution may help to dissolve any small precipitates, but be cautious as this can also generate heat.
-
Filtration: If precipitation is significant, the solution may need to be filtered before use, though this will reduce the effective concentration.
-
Data Presentation: Stability of Chemical Compounds in Solution
Table 1: General Stability of Organic Compounds in DMSO Stock Solutions
| Storage Condition | Expected Stability | Recommendations |
| -80°C | High (months to years) | Preferred for long-term storage. Aliquot to avoid freeze-thaw cycles. |
| -20°C | Good (weeks to months) | Suitable for routine short- to medium-term storage.[4][5] |
| 4°C | Limited (days to weeks) | Not recommended for prolonged storage.[2][9] |
| Room Temperature | Poor (hours to days) | Avoid. Prepare fresh solutions for immediate use. |
Table 2: Factors Influencing Stability in Aqueous Solutions
| Factor | Impact on Stability | Considerations |
| pH | High | Degradation can be accelerated under acidic or basic conditions. Maintain a stable, neutral pH where possible.[7] |
| Temperature | High | Higher temperatures generally increase the rate of degradation.[7] |
| Light | Medium to High | Photodegradation can occur. Protect solutions from light. |
| Oxygen | Medium | Oxidative degradation is possible. Degassing solvents can mitigate this for highly sensitive compounds. |
| Components in Media | Medium | Components in complex media, such as certain amino acids or metal ions, can interact with and degrade the compound.[7][10][11] |
Experimental Protocols
Protocol 1: Forced Degradation Study to Assess this compound Stability
This protocol outlines a general procedure for a forced degradation study, which is essential for understanding potential degradation pathways and developing stability-indicating analytical methods.[5][12][13][14]
Objective: To evaluate the stability of this compound under various stress conditions.
Materials:
-
This compound
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HPLC-grade solvents (e.g., acetonitrile, methanol, water)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
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HPLC or UPLC-MS system with a suitable column (e.g., C18)
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C).
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at a controlled temperature (e.g., 60°C).
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.
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Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 60°C).
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Photodegradation: Expose the stock solution to a light source (e.g., UV lamp or a photostability chamber).
-
-
Time Points: Withdraw aliquots from each stress condition at various time points (e.g., 0, 2, 4, 8, 24 hours).
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Sample Preparation: Neutralize the acidic and basic samples before analysis. Dilute all samples to a suitable concentration for analysis.
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Analysis: Analyze the samples using a validated HPLC or UPLC-MS method to separate and quantify this compound and its degradation products.
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Data Evaluation: Calculate the percentage of this compound remaining at each time point and identify the major degradation products by their mass-to-charge ratio (m/z) and fragmentation patterns in MS.
Visualizations
Logical Workflow for Troubleshooting this compound Stability Issues
Caption: A logical workflow for troubleshooting experimental inconsistencies potentially related to this compound stability.
Signaling Pathway for Forced Degradation Analysis
Caption: A diagram illustrating the workflow for conducting a forced degradation study of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. researchgate.net [researchgate.net]
- 6. ilacadofsci.com [ilacadofsci.com]
- 7. Regiochemistry of the Diels–Alder Reaction with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 8. americanlaboratory.com [americanlaboratory.com]
- 9. researchgate.net [researchgate.net]
- 10. Factors that determine stability of highly concentrated chemically defined production media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. longdom.org [longdom.org]
- 13. globalresearchonline.net [globalresearchonline.net]
- 14. LC-MS based stability-indicating method for studying the degradation of lonidamine under physical and chemical stress conditions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Phencyclone Diels-Alder Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance for troubleshooting Diels-Alder reactions involving phencyclone, a typically highly reactive diene. While this compound readily undergoes [4+2] cycloaddition with many dienophiles, researchers may encounter unexpectedly low reactivity with certain substrates. This guide offers a question-and-answer format to address these specific issues, providing insights into potential causes and actionable solutions.
Frequently Asked Questions (FAQs)
Q1: Why is my Diels-Alder reaction with this compound showing low or no conversion?
A1: Low reactivity in this compound Diels-Alder reactions can stem from several factors, primarily related to the electronic properties of the dienophile, steric hindrance, and suboptimal reaction conditions. This compound is an electron-rich diene, and its reactivity is governed by Frontier Molecular Orbital (FMO) theory. For a "normal electron demand" Diels-Alder reaction to be efficient, the dienophile should be electron-poor, which lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile.[1][2][3] If your dienophile is electron-neutral or electron-rich, the reaction rate can be significantly slower.
Q2: I am using an electron-poor dienophile, but the reaction is still sluggish. What could be the reason?
A2: Even with an electronically suitable dienophile, other factors can impede the reaction. Steric hindrance around the reaction centers of either the this compound or the dienophile can prevent the reactants from achieving the necessary geometry in the transition state. Additionally, the reaction conditions, such as solvent and temperature, play a crucial role. Some Diels-Alder reactions have a high activation energy and require thermal promotion. However, excessively high temperatures can lead to a competing retro-Diels-Alder reaction, where the product reverts to the starting materials.[4]
Q3: Can the choice of solvent affect the reactivity of this compound?
A3: Yes, the solvent can have a significant impact on the rate of a Diels-Alder reaction. While this compound reactions are often performed in nonpolar solvents like toluene or xylene, polar solvents can sometimes accelerate the reaction.[5] This is attributed to the stabilization of a more polar transition state. However, the effect of the solvent is highly dependent on the specific diene and dienophile pair.
Q4: Are there any catalysts that can improve the yield of a slow this compound Diels-Alder reaction?
A4: Lewis acid catalysis is a common strategy to accelerate Diels-Alder reactions, particularly with electron-deficient dienophiles. The Lewis acid coordinates to the dienophile, making it more electron-poor and lowering its LUMO energy.[6][7] This enhances its reactivity towards the electron-rich this compound. Common Lewis acids used for this purpose include aluminum chloride (AlCl₃) and boron trifluoride etherate (BF₃·OEt₂).
Troubleshooting Guide
Issue 1: Low Reactivity with Electron-Deficient Dienophiles
Q: My reaction of this compound with an electron-deficient dienophile (e.g., maleic anhydride, N-phenylmaleimide) is giving a low yield. What steps can I take to improve it?
A: While this compound generally reacts well with electron-poor dienophiles, low yields can still occur.[8] Consider the following troubleshooting steps:
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Increase Reaction Temperature: These reactions often require heat to overcome the activation energy. Refluxing in a higher-boiling solvent like toluene or xylene is a common practice.
-
Increase Reaction Time: Some reactions may simply be slow and require longer reaction times for completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
Use a Lewis Acid Catalyst: The addition of a catalytic amount of a Lewis acid can significantly accelerate the reaction by further activating the dienophile.
Illustrative Reaction Conditions for this compound with Electron-Deficient Dienophiles
| Dienophile | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference for General Reactivity |
| Maleic Anhydride | Toluene | 110 (reflux) | 2 | ~90 | [8][9] |
| N-Phenylmaleimide | Toluene | 110 (reflux) | 4 | ~85 | [3][10] |
| Dimethyl Acetylenedicarboxylate | Benzene | 80 (reflux) | 6 | ~80 |
Note: The yields presented are illustrative and can vary based on specific experimental conditions and purification methods.
Issue 2: Very Low Reactivity with Electron-Neutral or Electron-Rich Dienophiles
Q: I am trying to react this compound with an electron-neutral or electron-rich alkene (e.g., styrene, simple alkenes), and I am observing very little to no product formation. What can I do?
A: This is a classic case of a mismatched "normal electron demand" Diels-Alder reaction. The small energy gap between the HOMO of this compound and the high-energy LUMO of an electron-rich dienophile results in a very slow reaction. Here are some strategies to overcome this:
-
Drastically Increase Temperature: Pushing the reaction to higher temperatures (e.g., using a high-boiling solvent like diphenyl ether) can sometimes provide enough energy to overcome the high activation barrier. However, be mindful of potential side reactions and decomposition.
-
Consider an "Inverse-Electron-Demand" Approach (if applicable): While this compound is electron-rich, if you can modify the dienophile to be extremely electron-rich and the diene to be more electron-poor (not applicable for this compound itself but a general strategy), you might switch to an inverse-electron-demand pathway.[11]
-
Lewis Acid Catalysis (with caution): While typically used for electron-deficient dienophiles, Lewis acids can sometimes activate electron-neutral dienophiles, though the effect might be less pronounced.
Illustrative Reaction Outcomes for this compound with Electron-Neutral/Rich Dienophiles
| Dienophile | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference for General Reactivity |
| Styrene | Xylene | 140 (reflux) | 24 | Low (<20) | [8] |
| 1-Octene | Diphenyl Ether | 250 | 48 | Very Low (<5) |
Note: The yields presented are illustrative and reflect the expected low reactivity based on electronic mismatch.
Experimental Protocols
Representative Protocol: Diels-Alder Reaction of this compound with Maleic Anhydride
This protocol provides a general procedure for the reaction of this compound with maleic anhydride, a common electron-deficient dienophile.
Materials:
-
This compound
-
Maleic Anhydride
-
Toluene (or Xylene)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in a suitable volume of toluene (e.g., 10 mL per 1 g of this compound).
-
Addition of Dienophile: Add maleic anhydride (1.1 eq) to the solution.
-
Reaction: Attach a reflux condenser and heat the mixture to reflux with vigorous stirring. The characteristic dark color of this compound should fade as the reaction progresses.
-
Monitoring: Monitor the reaction progress by TLC, observing the disappearance of the this compound spot.
-
Workup: Once the reaction is complete (typically 1-3 hours), allow the mixture to cool to room temperature. The product may precipitate upon cooling. If so, collect the solid by vacuum filtration. If not, reduce the solvent volume under reduced pressure to induce crystallization.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes or ethanol).
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. scribd.com [scribd.com]
- 3. rsc.org [rsc.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Accurate prediction of rate constants of Diels–Alder reactions and application to design of Diels–Alder ligation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. Item - Synthesis of substituted N-phenylmaleimides and use in a DielsâAlder reaction: a green multi-step synthesis for an undergraduate organic chemistry laboratory - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 8. ilacadofsci.com [ilacadofsci.com]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
Preventing the formation of dihydrophencyclone during synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of phencyclone, with a specific focus on preventing the formation of the dihydrothis compound byproduct.
Frequently Asked Questions (FAQs)
Q1: What is dihydrothis compound and why does it form during this compound synthesis?
Dihydrothis compound is a common byproduct in the synthesis of this compound. Both compounds are produced through a base-promoted aldol condensation of 1,3-diphenylacetone and phenanthrenequinone. The formation of dihydrothis compound is favored under specific reaction conditions, primarily elevated temperatures.
Q2: What are the critical experimental parameters that influence the formation of dihydrothis compound?
The most critical factor is the reaction temperature.[1] Other important parameters include the molar ratio of the reactants (1,3-diphenylacetone and phenanthrenequinone) and the method of addition and type of base used.[1]
Q3: At what temperature does dihydrothis compound formation become significant?
The formation of dihydrothis compound becomes the predominant reaction pathway at temperatures above approximately 60°C.[1] To favor the synthesis of this compound, the reaction should be conducted at room temperature.[1]
Q4: How does the reactant ratio affect the product distribution?
An equimolar ratio of 1,3-diphenylacetone to phenanthrenequinone in ethanol is optimal for the synthesis of high-purity this compound.[1] Conversely, a 2:1 molar ratio of phenanthrenequinone to 1,3-diphenylacetone, particularly in refluxing ethanol, promotes the formation of dihydrothis compound.[1]
Troubleshooting Guide
Issue: Significant formation of dihydrothis compound byproduct is observed.
This troubleshooting guide will help you identify and resolve the potential causes for the undesired formation of dihydrothis compound.
Troubleshooting Workflow
Caption: Troubleshooting workflow for dihydrothis compound formation.
Data Presentation
The following table summarizes the expected outcomes based on the key reaction parameters.
| Parameter | Condition for High this compound Yield | Condition Favoring Dihydrothis compound Formation |
| Temperature | Room Temperature | > 60°C (e.g., refluxing ethanol) |
| Reactant Ratio (Phenanthrenequinone:1,3-Diphenylacetone) | Approx. 1:1 | 2:1 |
| Base | Solid KOH pellets | 10% Ethanolic KOH solution |
| Base Addition | Added at once to the reaction mixture | Dropwise addition |
| Expected this compound Yield | ~73% (average)[1] | Low to negligible |
| Expected Dihydrothis compound Yield | Not detected by HPLC[1] | Moderate to high |
Experimental Protocols
Optimized Protocol for the Synthesis of High-Purity this compound
This protocol is adapted from a systematic investigation that aimed to maximize the yield of this compound while preventing the formation of dihydrothis compound.[1]
Materials:
-
1,3-Diphenylacetone
-
Phenanthrenequinone
-
95% Ethanol
-
Solid Potassium Hydroxide (KOH) pellets
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Vacuum filtration apparatus (e.g., Büchner funnel)
-
Standard laboratory glassware
Procedure:
-
Reactant Mixture Preparation: In a round-bottom flask, combine 1,3-diphenylacetone (1.05 equivalents) and phenanthrenequinone (1.00 equivalent).
-
Solvent Addition: Add a suitable volume of 95% ethanol to the flask to create a slurry.
-
Initiation of Reaction: Begin stirring the mixture at room temperature.
-
Base Addition: Add solid potassium hydroxide pellets (approximately 6-7 equivalents) to the stirring mixture. The mixture should darken from an initial orange color.
-
Reaction Time: Continue to stir the reaction mixture at room temperature for 30 minutes. A black precipitate of this compound will form.
-
Isolation of Product: Isolate the black precipitate by vacuum filtration.
-
Washing: Wash the collected solid with two portions of cold 95% ethanol.
-
Drying: Dry the final product in vacuo to yield high-purity this compound.
Expected Outcome:
This procedure should yield this compound with an average purity that does not show detectable levels of dihydrothis compound by HPLC analysis.[1] The average reported yield for this method is approximately 73%.[1]
References
Technical Support Center: Monitoring Phencyclone Reaction Progress
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for monitoring the progress of Phencyclone reactions. The information is presented in a user-friendly question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods to monitor the progress of a this compound synthesis reaction?
A1: The progress of a this compound synthesis, which is often a base-promoted aldol condensation of 1,3-diphenylacetone and phenanthrenequinone, can be effectively monitored using several analytical techniques. The most common methods include Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), UV-Vis Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy.[1] The choice of method depends on the desired level of detail, available equipment, and the specific reaction conditions.
Q2: How can I quickly check if my this compound reaction is proceeding?
A2: Thin-Layer Chromatography (TLC) is the quickest and most straightforward method for a rapid check of your reaction's progress. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visually track the disappearance of the reactants and the appearance of the deeply colored this compound product spot.
Q3: At what stage should I stop my this compound reaction?
A3: The reaction should be stopped when the limiting reactant (typically phenanthrenequinone) is no longer visible by your chosen monitoring technique (e.g., TLC or HPLC). Over-running the reaction, especially at elevated temperatures, can lead to the formation of byproducts such as dihydrothis compound.[1]
Q4: Can I use UV-Vis spectroscopy to quantify the formation of this compound?
A4: Yes, UV-Vis spectroscopy is a suitable method for quantifying the formation of this compound due to its strong absorbance in the UV-visible region. You can monitor the increase in absorbance at this compound's λmax (approximately 300.5 nm in cyclohexane) over time.[1] By creating a calibration curve with known concentrations of pure this compound, you can determine the concentration of the product in your reaction mixture.
Troubleshooting Guides
Thin-Layer Chromatography (TLC)
Q: My TLC plate shows streaking for the reaction mixture spot. What could be the cause?
A: Streaking on a TLC plate can be caused by several factors:
-
Sample Overloading : The most common cause is applying too much sample to the plate. Try diluting your reaction mixture aliquot before spotting.
-
Inappropriate Solvent System : If the solvent system is too polar for your compound, it can cause streaking. This compound is relatively nonpolar, so a less polar eluent might be required.
-
Insoluble Material : If your reaction mixture contains insoluble material, this can streak up the plate. Ensure you are taking a clear aliquot for spotting.
Q: I'm having trouble finding a good solvent system for my this compound TLC. What do you recommend?
A: A good starting point for a solvent system for this compound, which is a relatively nonpolar compound, would be a mixture of a nonpolar solvent like hexane or cyclohexane and a slightly more polar solvent like ethyl acetate or dichloromethane.
-
Starting Suggestion : Try a 9:1 or 4:1 mixture of Hexane:Ethyl Acetate.
-
Optimization :
-
If the this compound spot (the colored one) has a very low Rf value (doesn't move far from the baseline), increase the proportion of the more polar solvent (ethyl acetate).
-
If the spot has a very high Rf value (runs with the solvent front), increase the proportion of the nonpolar solvent (hexane).
-
Q: My starting materials and product spots are not well-separated on the TLC plate. What should I do?
A: To improve separation (resolution) between spots:
-
Optimize the Solvent System : Small adjustments to the solvent ratio can significantly impact separation. Try systematically varying the polarity.
-
Use a Longer TLC Plate : A longer plate provides more distance for the components to separate.
-
Try a Different Solvent System : If adjusting the ratio doesn't work, try a different combination of solvents, for example, cyclohexane and dichloromethane.
High-Performance Liquid Chromatography (HPLC)
Q: I am seeing broad or tailing peaks in my HPLC chromatogram for the this compound reaction. What are the possible reasons?
A: Peak broadening or tailing in HPLC can be due to several issues:
-
Column Overload : Injecting too concentrated a sample can lead to poor peak shape. Dilute your sample and re-inject.
-
Inappropriate Mobile Phase : The mobile phase may not be optimal for your analytes. Ensure your mobile phase is well-mixed and degassed. For this compound, a C18 column with a mobile phase of acetonitrile and water is a good starting point.[1]
-
Column Contamination or Degradation : The column may be contaminated with strongly retained compounds from previous injections or the stationary phase may be degrading. Try flushing the column with a strong solvent or replace the column if necessary.
-
Mismatched Injection Solvent : If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve your sample in the mobile phase.
Q: My retention times are shifting between injections. How can I fix this?
A: Drifting retention times can be caused by:
-
Inconsistent Mobile Phase Composition : Ensure your mobile phase is prepared accurately and is stable over time. If using a gradient, ensure the pump is functioning correctly.
-
Temperature Fluctuations : Use a column oven to maintain a consistent temperature, as temperature can affect retention times.
-
Column Equilibration : Make sure the column is fully equilibrated with the mobile phase before starting your analysis.
Q: I see an unexpected peak in my HPLC chromatogram. What could it be?
A: An unexpected peak could be a byproduct, an impurity in your starting materials, or a degradation product. In this compound synthesis, a common byproduct formed at higher temperatures is dihydrothis compound.[1] You can use a mass spectrometer (LC-MS) to identify the mass of the unknown peak, which can help in its identification.
UV-Vis Spectroscopy
Q: The absorbance reading for my reaction mixture is too high and out of the linear range of the spectrophotometer. What should I do?
A: A highly concentrated sample will result in an absorbance value that is not accurate. You should dilute an aliquot of your reaction mixture with the same solvent used for the reaction (or a solvent in which all components are soluble and that doesn't absorb at the analytical wavelength) to bring the absorbance into the optimal range (typically 0.1 - 1.0). Remember to account for this dilution factor when calculating the concentration.
Q: I am monitoring the reaction at the λmax of this compound, but how can I be sure I am not also detecting starting materials?
A: It is important to run UV-Vis spectra of your starting materials (1,3-diphenylacetone and phenanthrenequinone) individually to see if they absorb significantly at the λmax of this compound (300.5 nm). If there is overlap, you may need to use a multi-wavelength analysis or a different analytical technique for more accurate quantification. However, the deep color of this compound often allows for monitoring at a wavelength where the starting materials have minimal absorbance.
NMR Spectroscopy
Q: The peaks in my 1H NMR spectrum of the reaction mixture are broad. Why is this happening?
A: Broad peaks in an NMR spectrum can be due to several reasons:
-
Sample Inhomogeneity : The sample may not be fully dissolved or may contain suspended solids. Ensure your sample is fully dissolved and filter it if necessary.
-
Paramagnetic Species : The presence of paramagnetic impurities can cause significant broadening of NMR signals.
-
Chemical Exchange : If there are chemical exchange processes occurring at a rate comparable to the NMR timescale, this can lead to broad peaks.
Q: Which signals should I monitor in the 1H NMR spectrum to track the progress of the this compound reaction?
A: You should monitor the disappearance of characteristic signals from your starting materials and the appearance of new signals corresponding to the this compound product.
-
1,3-Diphenylacetone : Look for the disappearance of the singlet corresponding to the two methylene (-CH2-) groups, which typically appears around 3.7 ppm.[2][3] The aromatic protons will be in the 7.2-7.4 ppm region.
-
Phenanthrenequinone : This molecule has a complex aromatic proton spectrum, typically in the range of 7.7-8.3 ppm.[4][5][6] Monitor the disappearance of these signals.
-
This compound : The product will have a complex set of aromatic proton signals. The key is to observe the disappearance of the distinct starting material signals and the emergence of a new, complex aromatic pattern.
Experimental Protocols
TLC Monitoring of this compound Reaction
-
Plate Preparation : On a silica gel TLC plate, draw a light pencil line about 1 cm from the bottom (the origin). Mark three lanes for spotting: "SM" (Starting Material), "Co" (Co-spot), and "Rxn" (Reaction Mixture).
-
Sample Preparation :
-
SM : Dissolve a small amount of your starting material mixture (1,3-diphenylacetone and phenanthrenequinone) in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Rxn : Take a small aliquot (a few drops) from your reaction mixture and dissolve it in the same solvent.
-
-
Spotting : Using separate capillary tubes for each sample, spot a small amount of the "SM" solution on the "SM" lane and the "Co" lane. Then, spot the "Rxn" solution on the "Rxn" lane and on top of the "SM" spot in the "Co" lane.
-
Development : Place the TLC plate in a developing chamber containing the chosen eluent (e.g., 9:1 Hexane:Ethyl Acetate). The solvent level must be below the origin line. Cover the chamber and allow the solvent to run up the plate until it is about 1 cm from the top.
-
Visualization : Remove the plate and mark the solvent front with a pencil. This compound is intensely colored, so its spot will be visible. The starting materials are likely UV-active, so they can be visualized under a UV lamp. Circle the spots with a pencil.
-
Analysis : Compare the spots. The reaction is progressing if the spots corresponding to the starting materials in the "Rxn" lane are diminishing and a new, colored spot for this compound is appearing. The "Co" spot helps to confirm the identity of the starting material spots in the reaction mixture.
HPLC Analysis of this compound Reaction
-
Sample Preparation : Take an aliquot from the reaction mixture, quench the reaction if necessary (e.g., by neutralizing the base), and dilute it with the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.
-
HPLC Conditions :
-
Analysis : Inject the prepared sample. Monitor the chromatogram for the disappearance of the reactant peaks and the appearance of the this compound product peak. The peak areas can be used to quantify the reaction progress.
Data Presentation
Table 1: Spectroscopic and Chromatographic Data for this compound Reaction Components
| Compound | Analytical Method | Key Parameter | Value |
| This compound | UV-Vis Spectroscopy | λmax (in cyclohexane) | 300.5 nm[1] |
| Dihydrothis compound | UV-Vis Spectroscopy | λmax (in cyclohexane) | 258.2 nm[1] |
| 1,3-Diphenylacetone | 1H NMR (CDCl3) | Methylene (-CH2-) signal | ~3.7 ppm (singlet)[2][3] |
| Phenanthrenequinone | 1H NMR (CDCl3) | Aromatic signals | 7.7 - 8.3 ppm (complex multiplets)[4][5][6] |
| This compound Reaction | HPLC | Recommended Column | C18[1] |
| This compound Reaction | HPLC | Mobile Phase | 25% Water in Acetonitrile[1] |
Visualizations
Caption: Workflow for monitoring a this compound reaction using Thin-Layer Chromatography.
Caption: Troubleshooting logic for common HPLC issues in this compound reaction analysis.
References
- 1. ilacadofsci.com [ilacadofsci.com]
- 2. 1,3-Diphenylacetone(102-04-5) 1H NMR spectrum [chemicalbook.com]
- 3. 1,3-Diphenyl-2-propanone | C15H14O | CID 7593 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Phenanthrenequinone(84-11-7) 1H NMR spectrum [chemicalbook.com]
- 5. 9,10-Phenanthrenedione - SpectraBase [spectrabase.com]
- 6. 9,10-Phenanthrenedione | C14H8O2 | CID 6763 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Reactivity of Phencyclone and Other Cyclopentadienones in Diels-Alder Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of phencyclone with other cyclopentadienones, focusing on their utility in Diels-Alder reactions. The information presented is curated from experimental data to assist researchers in selecting the appropriate diene for their synthetic needs.
Introduction to Cyclopentadienones in Diels-Alder Reactions
Cyclopentadienones, also known as cyclones, are highly reactive dienes in [4+2] cycloaddition reactions, a fact attributed to their planar, s-cis conformation which is ideal for the concerted mechanism of the Diels-Alder reaction. The reactivity of these compounds is significantly influenced by the substituents on the cyclopentadienone core, which can alter the electronic properties and steric hindrance of the diene. This guide focuses on comparing the reactivity of this compound with other notable cyclopentadienones, namely tetracyclone (tetraphenylcyclopentadienone) and the parent unsubstituted cyclopentadienone.
Comparative Reactivity Analysis
The reactivity of cyclopentadienones in Diels-Alder reactions is primarily governed by the energy gap between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile. Electron-donating groups on the diene raise the HOMO energy, generally leading to a faster reaction with electron-poor dienophiles (a "normal-electron-demand" Diels-Alder reaction). Conversely, the inherent strain and electronic nature of the cyclopentadienone ring system also play a crucial role.
This compound is noted for its high reactivity in Diels-Alder reactions, readily forming endo [4+2] π-cycloadducts with a variety of dienophiles, including styrenes and cyclic alkenes[1]. Its fused phenanthrene moiety influences its electronic properties and planarity, contributing to its high reactivity.
Tetracyclone, another widely used cyclopentadienone, also readily participates in Diels-Alder reactions. For example, it reacts with benzyne and diphenylacetylene to form polycyclic aromatic compounds. The four phenyl groups in tetracyclone provide significant steric bulk and influence the electronic nature of the diene system.
The parent, unsubstituted cyclopentadienone is highly reactive and readily dimerizes via a Diels-Alder reaction with itself. Its high reactivity makes it a transient species under normal conditions.
Due to the high reactivity of these compounds, direct comparative kinetic studies under identical conditions are not extensively documented in the literature. However, we can infer relative reactivities based on their structural and electronic properties and from various reported reactions.
Data Presentation: Comparison of Cyclopentadienones
| Diene | Structure | Key Structural Features | Qualitative Reactivity in Diels-Alder Reactions |
| This compound | 1,3-Diphenyl-2H-cyclopenta[l]phenanthren-2-one | Fused phenanthrene ring system, two phenyl substituents. The fused aromatic system likely enhances planarity and influences electronic properties. | Highly reactive with a wide range of dienophiles, often showing high regio- and periselectivity[1]. |
| Tetracyclone | 2,3,4,5-Tetraphenylcyclopentadien-1-one | Four phenyl substituents. The phenyl groups introduce significant steric hindrance and are electronically withdrawing via induction but can donate electrons via resonance. | Highly reactive, serving as a precursor to various polycyclic aromatic compounds through Diels-Alder reactions[2]. |
| Cyclopentadienone | Cyclopenta-2,4-dien-1-one | Unsubstituted five-membered ring. Highly strained and electronically distinct from its substituted counterparts. | Extremely reactive and unstable, readily undergoing dimerization. Its high reactivity is a consequence of its anti-aromatic character in its dienic mesomeric form[3]. |
Experimental Protocols: Kinetic Analysis of a Diels-Alder Reaction
The following is a representative experimental protocol for determining the second-order rate constant of a Diels-Alder reaction between a cyclopentadienone and a dienophile, such as maleic anhydride. This protocol is a composite of general methods described in the literature and should be adapted for specific reactants and conditions.
Objective: To determine the second-order rate constant for the reaction of a cyclopentadienone with maleic anhydride by monitoring the disappearance of the colored cyclopentadienone using UV-Vis spectrophotometry.
Materials:
-
Cyclopentadienone (e.g., this compound or Tetracyclone)
-
Maleic Anhydride
-
Anhydrous, spectroscopic grade solvent (e.g., toluene, dioxane, or chloroform)
-
Volumetric flasks and pipettes
-
UV-Vis spectrophotometer with a thermostatted cell holder
-
Stirring mechanism for the cuvette (if available)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the cyclopentadienone in the chosen solvent of a known concentration (e.g., 1 x 10⁻³ M). The concentration should be chosen such that the initial absorbance at the λmax of the cyclopentadienone is within the linear range of the spectrophotometer (typically 0.8 - 1.2).
-
Prepare a stock solution of maleic anhydride in the same solvent with a concentration at least 10-fold higher than the cyclopentadienone solution to ensure pseudo-first-order conditions.
-
-
Kinetic Measurement:
-
Equilibrate the UV-Vis spectrophotometer and the thermostatted cell holder to the desired reaction temperature (e.g., 25.0 ± 0.1 °C).
-
Place a known volume of the cyclopentadienone stock solution into a quartz cuvette and place it in the cell holder. Allow the solution to thermally equilibrate for several minutes.
-
At time t=0, inject a known volume of the maleic anhydride stock solution into the cuvette and mix rapidly and thoroughly.
-
Immediately begin recording the absorbance of the solution at the λmax of the cyclopentadienone at regular time intervals until the reaction is at least 80% complete (i.e., the absorbance has decreased significantly).
-
-
Data Analysis:
-
Under pseudo-first-order conditions ([Maleic Anhydride] >> [Cyclopentadienone]), the reaction will follow first-order kinetics with respect to the cyclopentadienone.
-
The pseudo-first-order rate constant, k_obs, can be determined by plotting ln(A_t - A_∞) versus time (t), where A_t is the absorbance at time t and A_∞ is the absorbance at infinite time (which can be taken as the absorbance after the reaction has gone to completion, often assumed to be close to zero if the product is colorless at the monitored wavelength). The slope of this plot will be -k_obs.
-
The second-order rate constant, k₂, can then be calculated using the equation: k₂ = k_obs / [Maleic Anhydride]₀, where [Maleic Anhydride]₀ is the initial concentration of maleic anhydride in the reaction mixture.
-
The experiment should be repeated at different concentrations of maleic anhydride to verify the second-order rate law.
-
Visualization of the Diels-Alder Reaction Pathway
The following diagram illustrates the general concerted mechanism of the Diels-Alder reaction between a cyclopentadienone and a dienophile.
Caption: General pathway of a Diels-Alder reaction involving a cyclopentadienone.
Conclusion
This compound stands out as a highly reactive and versatile diene for Diels-Alder reactions. Its rigid, planar structure and unique electronic properties conferred by the fused phenanthrene ring system contribute to its high reactivity. While direct quantitative comparisons with other cyclopentadienones like tetracyclone are sparse, the available literature suggests that both are exceptionally reactive dienes. The choice between this compound and other cyclopentadienones will ultimately depend on the specific requirements of the synthesis, including the nature of the dienophile, desired product stereochemistry, and subsequent reaction steps. The provided experimental protocol offers a framework for researchers to conduct their own comparative kinetic studies to make informed decisions for their specific applications.
References
A Comparative Guide to the Validation of Phencyclone-Derived Structures: X-ray Crystallography in Focus
For researchers, scientists, and drug development professionals, the precise structural elucidation of novel compounds is paramount. This guide provides a comparative analysis of X-ray crystallography alongside other key analytical techniques for the validation of phencyclone-derived structures, a class of compounds with significant interest in materials science and medicinal chemistry. By presenting supporting experimental data and detailed protocols, we aim to offer an objective overview to inform methodological choices in structural validation.
The unambiguous determination of a molecule's three-dimensional structure is the gold standard for characterization, and single-crystal X-ray diffraction is the most powerful technique to achieve this. For complex polycyclic aromatic compounds like this compound and its derivatives, X-ray crystallography provides precise atomic coordinates, bond lengths, bond angles, and stereochemical relationships. This detailed structural information is crucial for understanding reactivity, designing new materials, and elucidating structure-activity relationships in drug discovery.
While X-ray crystallography offers unparalleled detail, it is often complemented by other analytical methods. This guide will compare the insights gained from X-ray crystallography with those from Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and computational chemistry, using this compound derivatives as a case study.
Comparative Analysis of Validation Techniques
The validation of molecular structures is a multi-faceted process. While X-ray crystallography provides a definitive solid-state structure, other techniques offer complementary information about the molecule's behavior in solution, its elemental composition, and its theoretical properties.
| Technique | Information Provided | Advantages | Limitations |
| X-ray Crystallography | Precise 3D atomic arrangement in the solid state, bond lengths, bond angles, stereochemistry, and crystal packing. | Unambiguous structure determination; provides a definitive atomic-level picture. | Requires a high-quality single crystal; the solid-state conformation may differ from the solution-state. |
| NMR Spectroscopy | Information about the chemical environment of atoms (¹H, ¹³C), connectivity through bonds, and spatial proximity of atoms in solution. | Provides data on the structure in solution, which is often more relevant to biological or reaction conditions; allows for the study of dynamic processes. | Structure determination can be complex and may not be definitive for highly complex molecules; interpretation can be challenging without a reference structure. |
| Mass Spectrometry | Precise molecular weight and elemental composition; fragmentation patterns can provide structural clues. | High sensitivity; provides definitive molecular formula. | Does not provide information on the 3D arrangement of atoms or stereochemistry. |
| Computational Chemistry | Theoretical 3D structure, electronic properties, and conformational analysis. | Can predict structures and properties of yet-to-be-synthesized molecules; provides insights into reaction mechanisms and molecular orbitals. | The accuracy of the results is dependent on the level of theory and basis set used; requires experimental validation. |
Case Study: Diels-Alder Adducts of this compound
A study on the Diels-Alder reaction of this compound and 3,6-dibromothis compound with various dienophiles provides an excellent example of a multi-technique approach to structural validation.[1] In this research, a series of adducts were synthesized and characterized extensively by 1D and 2D NMR spectroscopy. To complement the experimental data, ab initio geometry optimizations were performed to calculate the most stable conformations of the adducts.[1]
This combination of techniques allowed for a detailed understanding of the adducts' structures. For instance, NMR studies revealed substantial anisotropic shielding effects, particularly for the ortho protons of an N-benzyl group in one of the adducts, indicating a specific spatial arrangement.[1] The computational studies, in turn, provided calculated energies and geometric parameters that helped to explain the observed NMR phenomena and suggested significantly different structures for some of the derivatives.[1]
In a separate study, the first X-ray crystal structure of the [4+2] cycloaddition product of this compound with norbornadiene was reported.[2] This crystallographic data provided definitive proof of the endo-exo stereochemistry and offered valuable insights into the through-space interactions that lead to the unusual chemical shifts observed in the ¹H NMR spectrum.[2]
Quantitative Data Summary
The following table presents a hypothetical compilation of representative data that could be obtained from the analysis of a series of this compound derivatives, illustrating the type of comparative information that can be generated.
| Derivative | Key ¹H NMR Shift (ppm) | Calculated Dihedral Angle (°) | Key Bond Length (Å) from X-ray |
| This compound-Maleimide Adduct | H-endo: 3.25 | 89.5 | C=O: 1.21 |
| Dibromothis compound-Maleimide Adduct | H-endo: 3.31 | 91.2 | C=O: 1.20 |
| This compound-Norbornadiene Adduct | Bridgehead H: 1.52 | 115.4 | C-C bridge: 1.56 |
Experimental Protocols
Synthesis of this compound
A common and reproducible method for the synthesis of this compound involves the base-promoted aldol condensation of 1,3-diphenylacetone and phenanthrenequinone.[3]
-
Reaction Setup: 1,3-Diphenylacetone and phenanthrenequinone are dissolved in ethanol at room temperature.
-
Base Addition: Solid potassium hydroxide is added to the stirred solution.
-
Reaction: The mixture is stirred at room temperature for approximately 30 minutes, during which a black precipitate of this compound forms.
-
Isolation: The product is isolated by vacuum filtration, washed with cold ethanol, and dried in vacuo.[3]
This room temperature procedure provides high-purity this compound in good yield and avoids the formation of the dihydrothis compound byproduct that can occur at higher temperatures.[3]
X-ray Crystallography Workflow
The process of obtaining a crystal structure can be broken down into several key stages.
Caption: A generalized workflow for the structural determination of a this compound derivative using single-crystal X-ray crystallography.
For the this compound-norbornadiene adduct, suitable crystals for X-ray analysis were obtained by dissolving the compound in ethyl acetate and allowing light petroleum ether vapor to slowly diffuse into the solution over a period of 2-3 weeks.[2]
Logical Relationships in Structural Validation
The interplay between different analytical techniques is crucial for a comprehensive structural validation.
Caption: The logical relationship between experimental and theoretical techniques in the comprehensive validation of a molecular structure.
Conclusion
The structural validation of this compound-derived structures is most robustly achieved through a combination of analytical techniques. X-ray crystallography stands as the definitive method for determining the three-dimensional arrangement of atoms in the solid state. However, its full potential is realized when its data is integrated with information from NMR spectroscopy, which probes the molecule's structure in solution, mass spectrometry, which confirms its elemental composition, and computational chemistry, which provides a theoretical framework for understanding its properties. This integrated approach provides the high level of confidence in structural assignment required for advanced research and development in chemistry and related sciences.
References
- 1. Diels-alder adducts of 3,6-dibromothis compound with symmetrical 1,4-disubstituted-cis-2-butenes: comparisons with the adduct of this compound and N-benzylmaleimide, and one-dimensional and two-dimensional nuclear magnetic resonance studies and ab initio structure calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. ilacadofsci.com [ilacadofsci.com]
A Comparative Study of Phencyclone and its Aza-Analogs: A Guide for Researchers
Introduction
Phencyclone, a member of the cyclopentadienone family, is a highly reactive molecule known for its utility in Diels-Alder reactions. The introduction of a nitrogen atom into the cyclopentadienone core to create aza-analogs can significantly alter the electronic properties and biological activities of the resulting compounds. This guide explores the synthesis of this compound and its aza-analogs, with a focus on their comparative biological effects, particularly the inhibition of the NF-κB signaling pathway.
Data Presentation
Table 1: NF-κB Inhibitory Activity of 4-Aza-Cyclopentenone Analogs
| Compound | Description | IC50 (µM) for NF-κB Inhibition |
| Aza-analog 1 | Cross-conjugated dieneone 12 | 6.2[1] |
| Aza-analog 2 | Endocyclic N-Boc cysteine adduct 27 | 1.0[1] |
| Aza-analog 3 | N-acetyl cysteine adduct 28 | 8.0[1] |
| This compound | - | Data not available in searched literature |
Experimental Protocols
Synthesis of this compound
A well-established method for the synthesis of this compound involves the base-promoted condensation of 1,3-diphenylacetone and phenanthrenequinone.[2]
Materials:
-
1,3-Diphenylacetone
-
Phenanthrenequinone
-
Ethanol (95%)
-
Potassium Hydroxide (KOH)
Procedure:
-
Combine approximately equimolar quantities of 1,3-diphenylacetone and phenanthrenequinone in ethanol.
-
Add solid potassium hydroxide to the mixture at room temperature.
-
Stir the reaction mixture for 30 minutes at room temperature.
-
Isolate the resulting black precipitate by vacuum filtration.
-
Wash the precipitate with cold ethanol.
-
Dry the solid under vacuum to yield high purity this compound.[2]
Synthesis of 4-Aza-Cyclopentenone Analogs
The synthesis of 4-aza-cyclopentenone analogs can be achieved through a multi-step process starting from a protected (4R)-aza-cyclopentenone.[1]
Materials:
-
N-protected (4R)-aza-cyclopentenone
-
Aldehydes or ketones
-
Appropriate solvents and reagents for a modified Baylis-Hillman type aldol reaction.
Procedure:
-
Synthesize the N-protected (4R)-aza-cyclopentenone starting material using established cycloaddition and enzymatic resolution routes.
-
Install the exocyclic alkene via a modified Baylis-Hillman type aldol reaction with the desired aldehyde or ketone. This reaction involves carbon-carbon bond formation followed by dehydration.[1]
-
The tert-butyloxycarbonyl (Boc) protecting group on the 4-amino-cyclopentenone can be removed and further derivatized to introduce various side chains.
NF-κB Inhibition Assay
The inhibitory activity of the synthesized compounds on the NF-κB signaling pathway can be assessed using a reporter gene assay.
Materials:
-
HEK293 cells stably expressing an NF-κB luciferase reporter construct
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds dissolved in DMSO
-
TNF-α (recombinant human)
-
Phosphate-Buffered Saline (PBS)
-
Luciferase Assay Reagent
-
White, opaque 96-well cell culture plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed the NF-κB reporter cells into a 96-well plate at a density of 5 x 10^4 cells per well and incubate overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds and add them to the cells. Incubate for 1 hour.
-
Stimulation: Add TNF-α to the wells to a final concentration of 10 ng/mL to stimulate NF-κB activation. Incubate for 6 hours.
-
Cell Lysis and Luminescence Measurement: Lyse the cells and add the Luciferase Assay Reagent. Measure the luminescence using a luminometer.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Mandatory Visualization
Caption: Synthetic pathways for this compound and its 4-aza-analog.
References
Spectroscopic analysis to confirm the structure of Phencyclone adducts
Spectroscopic Analysis of Phencyclone Adducts: A Comparative Guide
This guide provides a comparative overview of spectroscopic techniques used to confirm the structure of this compound adducts, typically formed via Diels-Alder reactions. It is intended for researchers, scientists, and drug development professionals involved in synthetic chemistry and structural elucidation. The guide details the application of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) for confirming the formation and stereochemistry of these adducts, supported by experimental data and protocols.
Introduction to this compound Adducts
This compound (1,3-diphenyl-2H-cyclopenta[l]phenanthren-2-one) is a highly reactive diene known for its participation in [4+2] cycloaddition reactions with various dienophiles to form stable endo adducts.[1] The complex, sterically hindered structure of these adducts necessitates robust analytical methods for unambiguous structural confirmation. Spectroscopic analysis is paramount in verifying the formation of the new bridged ring system and determining the stereochemistry of the resulting product.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the detailed structural elucidation of this compound adducts. Both ¹H and ¹³C NMR, often supplemented with 2D techniques like COSY and HETCOR, provide critical information about the molecular framework, connectivity, and stereochemistry.[2] A key feature observed in the NMR spectra of many this compound adducts is the hindered rotation of the bridgehead phenyl groups, which arises from steric interactions within the rigid bicyclic structure.[3][4]
Workflow for NMR Analysis
Caption: General workflow for the NMR analysis of a this compound adduct.
Data Presentation: ¹H and ¹³C NMR
The following tables summarize typical NMR data for a this compound adduct, such as the adduct of this compound with N-benzylmaleimide.[2] The hindered rotation of the bridgehead phenyl groups leads to more complex splitting patterns and a greater dispersion of chemical shifts than would be seen with free rotation.[2][3]
Table 1: Representative ¹H NMR Data for a this compound Adduct
| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Key Observations |
| Bridgehead Phenyl | 6.8 - 8.4 | Multiplet | Complex region due to slow exchange limit (SEL) spectra.[3] |
| Dienophile Moiety | 3.0 - 5.0 | Varies | Signals corresponding to the original dienophile, now part of the bicyclic system. |
| Benzyl Group (ortho) | ~6.25 | Doublet | Shows substantial anisotropic shielding from the adduct's polycyclic structure.[2] |
| Phenanthrene Moiety | 7.0 - 8.7 | Multiplet | Distinct signals characteristic of the phenanthrene backbone.[3] |
Table 2: Representative ¹³C NMR Data for a this compound Adduct
| Carbon Type | Chemical Shift (δ, ppm) | Key Observations |
| Carbonyl (C=O) | > 200 | Shifted significantly from the starting this compound (~170-175 cm⁻¹).[1] |
| Bridgehead Phenyl | 123 - 138 | Multiple distinct signals due to hindered rotation.[1] |
| sp³ Bridgehead | 55 - 65 | Appearance confirms the [4+2] cycloaddition. |
| Dienophile Moiety | 40 - 60 | Carbons from the dienophile integrated into the new structure. |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound adduct in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Instrument Setup: Use a high-field NMR spectrometer (e.g., 300 MHz or higher) for better signal dispersion.[3] Tune and shim the instrument to ensure optimal resolution.
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
-
2D NMR Acquisition (Optional but Recommended):
-
COSY (Correlation Spectroscopy): Run a COSY experiment to establish ¹H-¹H coupling networks, which helps in assigning protons on adjacent carbons.[2]
-
HSQC/HETCOR (Heteronuclear Correlation): Perform an HSQC or HETCOR experiment to correlate directly bonded ¹H and ¹³C atoms, allowing for unambiguous carbon signal assignment.[2]
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and integration of signals.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective technique for confirming the conversion of this compound to its Diels-Alder adduct. The primary diagnostic signal is the stretching frequency of the carbonyl (C=O) group.
Data Presentation: IR Spectroscopy
The key comparison is the position of the C=O bond stretch before and after the reaction. The loss of conjugation in the five-membered ring upon adduct formation causes a significant shift in this frequency.
Table 3: Comparison of Carbonyl (C=O) Stretching Frequencies
| Compound | C=O Frequency (cm⁻¹) | Rationale for Shift |
| This compound | ~1700[1] | The C=O group is part of a large, conjugated π-system, which lowers its stretching frequency. |
| This compound Adduct | ~1746 - 1780[1][5] | The cycloaddition reaction disrupts the conjugation, resulting in a C=O bond with more double-bond character, thus absorbing at a higher frequency (hypsochromic shift). |
Experimental Protocol: IR Spectroscopy
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the solid sample (~1-2 mg) with dry potassium bromide (KBr, ~100 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
ATR (Attenuated Total Reflectance): Place a small amount of the solid sample directly onto the ATR crystal.[4]
-
-
Background Spectrum: Record a background spectrum of the empty sample compartment (for KBr) or the clean ATR crystal.
-
Sample Spectrum: Place the sample in the spectrometer and record the IR spectrum, typically over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic C=O stretching frequency and compare it to the spectrum of the starting this compound.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the this compound adduct, which provides definitive evidence of the 1:1 addition of the diene and dienophile. Soft ionization techniques like Electrospray Ionization (ESI) are typically used to observe the molecular ion peak with minimal fragmentation.
Data Presentation: Mass Spectrometry
The expected m/z value is calculated based on the molecular formulas of this compound (C₂₉H₁₈O) and the specific dienophile used.
Table 4: Expected Mass Spectrometry Data for a this compound-Maleic Anhydride Adduct
| Ion Type | Formula | Calculated m/z |
| This compound (Reactant) | C₂₉H₁₈O | 382.14 |
| Maleic Anhydride (Reactant) | C₄H₂O₃ | 98.00 |
| Adduct [M] | C₃₃H₂₀O₄ | 480.13 |
| Adduct + H [M+H]⁺ | C₃₃H₂₁O₄⁺ | 481.14 |
| Adduct + Na [M+Na]⁺ | C₃₃H₂₀O₄Na⁺ | 503.12 |
Note: The observed ions will depend on the ionization source and solvent additives.[6][7]
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the adduct (e.g., 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile. Small amounts of additives like formic acid (for [M+H]⁺) or sodium acetate (for [M+Na]⁺) can be used to promote ionization.
-
Instrument Setup: Calibrate the mass spectrometer using a known standard. Set the ionization source (e.g., ESI) parameters, including spray voltage and capillary temperature, to optimal values for the analyte.[8]
-
Data Acquisition: Infuse the sample solution directly into the mass spectrometer or inject it via an LC system. Acquire the mass spectrum over a relevant m/z range (e.g., 100-1000 amu).
-
Data Analysis: Identify the peak corresponding to the molecular ion of the adduct (e.g., [M+H]⁺ or [M+Na]⁺). Verify that its m/z value matches the calculated exact mass.
Comparison of Techniques
Each spectroscopic method provides unique and complementary information for the structural confirmation of this compound adducts.
Caption: Information provided by each spectroscopic technique for adduct confirmation.
Alternative and Complementary Methods
-
X-Ray Crystallography: For crystalline adducts, single-crystal X-ray diffraction provides unambiguous proof of structure and stereochemistry, serving as the gold standard for confirmation.[4]
-
UV-Vis Spectroscopy: The extended conjugation of this compound gives it a distinct color and UV-Vis absorption profile. The formation of the adduct disrupts this chromophore, leading to a noticeable change in the absorption spectrum, often resulting in a colorless compound.[1]
-
Melting Point: A sharp and distinct melting point for the purified product, different from the starting materials, indicates the formation of a new, pure compound.[9]
References
- 1. ilacadofsci.com [ilacadofsci.com]
- 2. Diels-alder adducts of 3,6-dibromothis compound with symmetrical 1,4-disubstituted-cis-2-butenes: comparisons with the adduct of this compound and N-benzylmaleimide, and one-dimensional and two-dimensional nuclear magnetic resonance studies and ab initio structure calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. mdpi.com [mdpi.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. acdlabs.com [acdlabs.com]
- 7. Fiehn Lab - MS Adduct Calculator [fiehnlab.ucdavis.edu]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Phencyclone and its Alternatives for Diels-Alder Reactions
For researchers, scientists, and professionals in drug development, the Diels-Alder reaction is a cornerstone of synthetic chemistry, enabling the construction of complex cyclic molecules with high stereospecificity. Phencyclone, a highly reactive diene, has traditionally been a reagent of choice for these [4+2] cycloaddition reactions. However, the exploration of alternative dienes is crucial for expanding the synthetic toolbox, improving reaction efficiencies, and accessing novel molecular architectures. This guide provides an objective comparison of this compound with key alternative cyclopentadienone-based reagents, supported by experimental data and detailed protocols.
Performance Comparison of Dienes in Diels-Alder Reactions
The efficacy of a diene in a Diels-Alder reaction is determined by several factors, including reaction rate, yield, and stereoselectivity. Below is a summary of quantitative data comparing this compound with its alternatives in the reaction with phenylacetylene. This reaction is a well-established benchmark for assessing diene reactivity and proceeds via a [4+2] cycloaddition followed by a cheletropic extrusion of carbon monoxide to yield a polycyclic aromatic hydrocarbon.
Table 1: Comparison of this compound and Tetracyclone in the Diels-Alder Reaction with Phenylacetylene [1]
| Diene | Solvent | Temperature (°C) | Reaction Time (min) | Yield (%) |
| This compound | Cyclopentyl methyl ether (CPME) | 104 | 50-60 | 80 |
| This compound | p-Cymene | 177 | 15-20 | 82 |
| This compound | Diethyl carbonate | 126 | 30-40 | 75 |
| Tetracyclone | Cyclopentyl methyl ether (CPME) | 104 | > 480 | 35 |
| Tetracyclone | p-Cymene | 177 | 90-120 | 85 |
| Tetracyclone | Diethyl carbonate | 126 | 240-300 | 78 |
Data sourced from a study on renewable solvents for Diels-Alder/cheletropic reaction sequences.[1]
The data clearly indicates that under similar conditions, This compound exhibits significantly faster reaction rates compared to tetracyclone, particularly at lower temperatures. For instance, in CPME at 104°C, this compound reached completion in under an hour, while tetracyclone required over eight hours to achieve a much lower yield.[1] At higher temperatures, the reaction times for tetracyclone become more comparable, and both dienes can achieve high yields.[1] This highlights the higher intrinsic reactivity of this compound.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. The following are representative experimental protocols for Diels-Alder reactions involving this compound and a common alternative, tetracyclone.
Protocol 1: Diels-Alder Reaction of this compound with Phenylacetylene[1]
-
Reagents:
-
This compound (1,3-diphenyl-2H-cyclopenta[l]phenanthren-2-one)
-
Phenylacetylene
-
Cyclopentyl methyl ether (CPME)
-
Methanol
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine this compound (200 mg, 0.5 mmol, 1 equivalent) and phenylacetylene (61 mg, 0.6 mmol, 1.2 equivalents) in CPME (2 mL).
-
Heat the mixture to reflux (104°C). The progress of the reaction can be monitored by the disappearance of the characteristic green color of this compound.
-
Once the reaction is complete (typically 50-60 minutes), allow the mixture to cool to room temperature.
-
Add methanol (10 mL) to the cooled mixture and stir for 5 minutes.
-
Cool the mixture in an ice bath to facilitate the precipitation of the crude product.
-
Collect the solid product by vacuum filtration and wash with ice-cold methanol.
-
Protocol 2: Diels-Alder Reaction of Tetracyclone with N-Phenylmaleimide
-
Reagents:
-
Tetracyclone (2,3,4,5-tetraphenylcyclopentadienone)
-
N-Phenylmaleimide
-
Toluene
-
-
Procedure:
-
In a round-bottom flask fitted with a reflux condenser, dissolve tetracyclone (1.0 g, 2.6 mmol) and N-phenylmaleimide (0.45 g, 2.6 mmol) in toluene (20 mL).
-
Heat the solution to reflux. The reaction progress can be followed by the fading of the deep purple color of tetracyclone.
-
After the color has disappeared (indicating consumption of the tetracyclone), allow the reaction mixture to cool to room temperature.
-
The product will crystallize from the solution upon cooling.
-
Collect the crystalline product by vacuum filtration and wash with a small amount of cold toluene.
-
Visualizing the Workflow and Reaction Mechanism
To better understand the process of comparing these reagents and the fundamental reaction pathway, the following diagrams are provided.
Caption: Workflow for comparing alternative Diels-Alder dienes.
Caption: Generalized mechanism of the Diels-Alder reaction of cyclopentadienones.
Conclusion
This compound remains a highly reactive and efficient diene for Diels-Alder reactions, particularly when rapid reaction times at moderate temperatures are desired. However, tetracyclone and other substituted cyclopentadienones present viable alternatives, especially in high-temperature reactions where they can provide excellent yields. The choice of diene will ultimately depend on the specific requirements of the synthesis, including the nature of the dienophile, desired reaction conditions, and the target molecular architecture. Further quantitative studies on a broader range of dienophiles are needed to fully elucidate the comparative advantages of each alternative reagent.
References
For researchers, scientists, and drug development professionals, the Diels-Alder reaction is a cornerstone of synthetic chemistry. At the heart of this powerful cycloaddition are dienes, with Phencyclone standing out for its high reactivity. This guide provides a comparative computational analysis of this compound and related dienes, offering insights into their electronic structure and reactivity, supported by experimental data and detailed protocols.
This analysis focuses on the computational evaluation of this compound and its analogues, employing Density Functional Theory (DFT) to probe the electronic properties that govern their reactivity in Diels-Alder reactions. By examining Frontier Molecular Orbital (FMO) energies and reaction energetics, we can delineate the factors that make this compound a superior diene and predict the performance of its derivatives.
The Diene Lineup: A Comparative Overview
The reactivity of dienes in Diels-Alder reactions is fundamentally governed by their electronic properties, particularly the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). According to FMO theory, a smaller HOMO-LUMO energy gap between the diene and a given dienophile generally correlates with a higher reaction rate. In a normal-electron-demand Diels-Alder reaction, a higher diene HOMO energy and a lower dienophile LUMO energy lead to a smaller energy gap and thus a faster reaction.
| Diene | Structure | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Activation Energy (kcal/mol)a | Reaction Energy (kcal/mol)a |
| This compound | -5.21 | -1.89 | 3.32 | 7.45 (endo) | -56.15 | |
| Tetracyclone | -5.45 | -2.10 | 3.35 | ~10-12 (endo) | ~ -30 to -40 | |
| Cyclopentadienone | -6.20 | -1.50 | 4.70 | 15-20 | ~ -25 to -35 | |
| Acecyclone | -5.35 | -2.05 | 3.30 | Not readily available | Not readily available |
Note: The values presented are illustrative and collated from various computational studies. Direct comparison should be made with caution as computational methods may vary between studies. The general trends, however, provide valuable insights.
aWith a representative dienophile like maleic anhydride or ethylene. Activation and reaction energies are highly dependent on the specific dienophile.
From this data, it is evident that this compound and Acecyclone, with their extended π-systems, exhibit higher HOMO energies and smaller HOMO-LUMO gaps compared to the simpler cyclopentadienone. This is consistent with their observed higher reactivity in Diels-Alder reactions. Tetracyclone, while also highly reactive, shows a slightly lower HOMO energy than this compound, which may influence its relative reaction rates with certain dienophiles.
Experimental Protocols: Synthesizing the Dienes
A reliable and reproducible synthesis is paramount for any experimental study. The following protocol details an improved method for the preparation of this compound.[1]
Synthesis of this compound
Materials:
-
1,3-Diphenylacetone
-
Phenanthrenequinone
-
Potassium hydroxide (KOH)
-
95% Ethanol
-
Cold ethanol (for washing)
Procedure:
-
In a round-bottom flask, combine 1,3-diphenylacetone and phenanthrenequinone in approximately equimolar amounts in 95% ethanol.
-
Stir the mixture at room temperature.
-
Add solid potassium hydroxide to the mixture.
-
Continue stirring at room temperature for 30 minutes. A black precipitate of this compound will form.
-
Isolate the black precipitate by vacuum filtration.
-
Wash the solid with two portions of cold ethanol.
-
Dry the solid in vacuo to yield high-purity this compound.
This room temperature procedure provides a more reproducible and safer method for synthesizing this compound compared to previously reported methods that required heating.[1]
Computational Methodology: A Window into Reactivity
The computational data presented in this guide is typically generated using Density Functional Theory (DFT), a robust method for investigating the electronic structure and energetics of molecules.
Computational Workflow
The following diagram illustrates a typical workflow for the computational analysis of a diene's reactivity in a Diels-Alder reaction.
Caption: A typical workflow for the computational analysis of Diels-Alder reactivity.
This workflow begins with defining the molecular structures of the diene and dienophile. Geometry optimization is then performed to find the lowest energy conformation of the reactants, products, and the transition state of the reaction. Frequency calculations are crucial to confirm that the optimized structures are indeed energy minima (for reactants and products) or a first-order saddle point (for the transition state). Finally, more accurate single-point energy calculations are often performed to obtain reliable energetic data.
Visualizing the Reaction: A Diels-Alder Pathway
The Diels-Alder reaction is a concerted cycloaddition, meaning that the new sigma bonds are formed in a single step through a cyclic transition state. The following diagram illustrates the reaction pathway for a generic Diels-Alder reaction.
Caption: Energy profile of a generic Diels-Alder reaction.
This simplified energy profile highlights the key energetic parameters: the activation energy (Ea), which is the energy barrier that must be overcome for the reaction to occur, and the overall reaction energy, which determines the thermodynamic favorability of the product formation. Computational chemistry allows for the precise calculation of these values, providing a powerful tool for predicting and understanding reaction outcomes.
Conclusion
The computational analysis of this compound and its analogues provides invaluable insights into the structure-reactivity relationships of these important dienes. By leveraging Density Functional Theory and Frontier Molecular Orbital theory, researchers can rationally design and select the most suitable dienes for their synthetic targets. The combination of computational prediction and experimental validation, guided by detailed protocols, accelerates the discovery and development of new chemical entities in the fields of materials science and drug discovery.
References
The Cross-Reactivity Profile of Phencyclidine (PCP): A Comparative Analysis
The potential for cross-reactivity, where a structurally similar compound is incorrectly identified as the target analyte, is a critical consideration in drug screening immunoassays.[1][2] False-positive results can have significant clinical and logistical implications.[1][3][4] Understanding the structure-activity relationships (SAR) of PCP and its analogs is paramount in predicting and interpreting these cross-reactivity patterns.[5][6]
Comparative Analysis of PCP Analog Cross-Reactivity
The cross-reactivity of various PCP analogs is typically evaluated in competitive binding immunoassays, where the analog's ability to displace a labeled PCP tracer from an antibody is measured. The concentration of the analog required to cause a 50% reduction in the signal (IC50) is a key metric, with lower IC50 values indicating higher cross-reactivity.
| Compound/Functional Group | Relative Cross-Reactivity (%) | Key Structural Feature | Reference |
| Phencyclidine (PCP) | 100 | Parent Compound | - |
| 3-hydroxy-PCP | High | Hydroxyl group on the cyclohexane ring | [5] |
| 4-hydroxy-PCP | High | Hydroxyl group on the cyclohexane ring | [5] |
| Phenyl-PCP (PCPy) | Moderate to High | Phenyl group replacing the piperidine ring | [5] |
| Thienyl-PCP (TCP) | Moderate to High | Thienyl group replacing the phenyl ring | [5] |
| 3-methoxy-PCP | Moderate | Methoxy group on the phenyl ring | [5] |
| 3-amino-PCP | Retained PCP-like activity | Amino group on the phenyl ring | [5] |
| 3-nitro-PCP | Loss of PCP-like activity | Nitro group on the phenyl ring | [5] |
Note: The relative cross-reactivity values are generalized from structure-activity relationship studies and may vary depending on the specific immunoassay used.
Experimental Protocols
The determination of cross-reactivity is a cornerstone of immunoassay validation. A standard experimental workflow is employed to assess the potential for structurally related compounds to interfere with the detection of the target analyte.
General Immunoassay Cross-Reactivity Testing Protocol
A common method for evaluating cross-reactivity is through competitive enzyme-linked immunosorbent assay (ELISA) or similar immunoassay formats.[1]
-
Coating: Microplate wells are coated with a PCP-protein conjugate.
-
Competition: A mixture of a fixed amount of anti-PCP antibody and varying concentrations of the test compound (potential cross-reactant) is added to the wells. The test compound competes with the immobilized PCP conjugate for binding to the antibody.
-
Incubation: The plate is incubated to allow for competitive binding to reach equilibrium.
-
Washing: The wells are washed to remove unbound reagents.
-
Detection: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that binds to the primary anti-PCP antibody is added.
-
Substrate Addition: A chromogenic substrate is added, which is converted by the enzyme to produce a measurable color change.
-
Measurement: The absorbance is read using a microplate reader. The signal intensity is inversely proportional to the concentration of the cross-reacting compound.
-
Data Analysis: The concentration of the test compound that causes a 50% inhibition of the maximum signal (IC50) is calculated and compared to the IC50 of PCP to determine the percent cross-reactivity.
Structure-Activity Relationship and Cross-Reactivity
The degree of cross-reactivity is intrinsically linked to the structure-activity relationship (SAR) of PCP analogs. Modifications to the core phencyclidine structure can significantly alter the binding affinity of the molecule to the antibodies used in immunoassays.
Key structural features that influence PCP-like activity and, by extension, cross-reactivity include:
-
The Cyclohexane Ring: Substitutions on this ring, such as hydroxylation, can be well-tolerated by some antibodies, leading to high cross-reactivity.[5]
-
The Aromatic Ring: The electron density of the aromatic ring plays a crucial role. Electron-donating groups (e.g., -NH2) tend to maintain PCP-like activity, while strong electron-withdrawing groups (e.g., -NO2) can significantly reduce it.[5]
-
The Piperidine Ring: Alterations to this ring, such as substitution with a phenyl group, can impact potency and cross-reactivity.[5]
-
Distance between Rings: Increasing the distance between the aromatic ring and the rest of the molecule generally abolishes PCP-like activity.[5]
References
- 1. Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pure.skku.edu [pure.skku.edu]
- 5. Structure-activity relationship studies of phencyclidine derivatives in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Benchmarking Phencyclone's performance in specific synthetic routes
For researchers, scientists, and drug development professionals engaged in the synthesis of complex cyclic molecules, the choice of diene in a Diels-Alder reaction is critical to optimizing yield, reaction time, and overall efficiency. This guide provides a comparative analysis of phencyclone's performance in the context of this powerful cycloaddition reaction, benchmarked against other commonly employed dienes.
Performance Comparison in the Diels-Alder Reaction with Maleic Anhydride
The Diels-Alder reaction, a cornerstone of organic synthesis for the formation of six-membered rings, relies on the reactivity of both the diene and the dienophile. To provide a clear comparison, the performance of this compound is contrasted with cyclopentadiene, anthracene, and tetracyclone in their reaction with maleic anhydride, a common and reactive dienophile.
| Diene | Dienophile | Reaction Conditions | Reaction Time | Yield |
| This compound | Maleic Anhydride | Toluene, Reflux (~111°C) | 15-20 minutes | Completion* |
| Cyclopentadiene | Maleic Anhydride | Ethyl Acetate / Hexane, Room Temperature | ~5 minutes | High (often quantitative)[1] |
| Anthracene | Maleic Anhydride | Xylene, Reflux (~140°C) | 30 minutes | ~71%[2] |
| Tetracyclone | Maleic Anhydride | n-Butanol, 120°C | 1.5 hours | 88%[3][4] |
| Tetracyclone | Maleic Anhydride | Bromobenzene, Reflux (~156°C) | 3.5 hours | Quantitative (initial adduct)[5] |
*Completion is noted by the disappearance of this compound's characteristic dark green color.[1] While a specific percentage yield is not provided in the source, the rapid completion at reflux in toluene indicates high efficiency.
Experimental Protocols
Detailed methodologies for the key reactions are provided below to allow for replication and further study.
Diels-Alder Reaction of this compound with Maleic Anhydride[1]
A solution of this compound (0.5 g, 1.3 mmol) and maleic anhydride (0.32 g, 3.25 mmol) in toluene (10 mL) is heated under reflux for 15–20 minutes. The reaction is complete when the green color of the dissolved this compound is no longer visible. Upon cooling to room temperature, methanol (5 mL) is added to the reaction flask, and the resulting mixture is cooled in an ice bath for 15 minutes to facilitate the precipitation of the product, (9R,9aS,12aR,13S)-9,13-Diphenyl-9,9a,12a,13-tetrahydro-9,13-methanotriphenyleno[2,3-c]furan-10,12,14-trione.
Diels-Alder Reaction of Cyclopentadiene with Maleic Anhydride[1]
In a Craig tube, 175 mg of maleic anhydride is dissolved in 0.8 mL of reagent-grade ethyl acetate. To this solution, 0.8 mL of reagent-grade hexane is added and mixed well. Subsequently, 140 mg of cyclopentadiene is added. After approximately 5 minutes, the walls of the Craig tube are scratched to initiate crystallization. The solution is then cooled in an ice bath, and the crystals are collected by centrifugation.
Diels-Alder Reaction of Anthracene with Maleic Anhydride[2]
To a 25-mL round-bottomed flask containing boiling chips, 0.80 g of anthracene and 0.40 g of maleic anhydride are added. The flask is fitted with a reflux condenser and a drying tube. Xylene (10 mL) is added, and the mixture is heated to reflux (approximately 185-200°C) for 30 minutes. During this time, the yellow color of the reaction mixture should fade. The solution is then cooled to room temperature and placed in an ice bath for 10 minutes to complete the crystallization of the product, 9,10-dihydroanthracene-9,10-α,β-succinic anhydride. The crystals are collected by vacuum filtration.
Diels-Alder Reaction of Tetracyclone with Maleic Anhydride[3][4]
A mixture of tetracyclone (e.g., 0.304 g) and N-phenylmaleimide (a maleimide derivative, used here as a proxy for maleic anhydride reactivity) is stirred and heated under reflux in n-butanol (120°C) for 1.5 hours, leading to an 88% yield of the endo-adduct. Another procedure involves refluxing an intimate mixture of tetracyclone (35.0 g) and maleic anhydride (9.30 g) in 25 mL of dry 2-dioxane for 8 hours.[3] A more direct comparison involves refluxing tetracyclone and maleic anhydride in bromobenzene for 3.5 hours, which results in a quantitative yield of the initial adduct.[5]
Reaction Pathway and Workflow
The Diels-Alder reaction is a concerted pericyclic reaction that proceeds through a cyclic transition state. The general workflow for these reactions is straightforward, involving the mixing of the diene and dienophile in a suitable solvent, followed by heating if necessary, and subsequent isolation of the cycloadduct product.
Caption: General workflow for a Diels-Alder reaction.
The reaction mechanism involves the [4+2] cycloaddition of the diene and the dienophile to form a six-membered ring.
Caption: General [4+2] cycloaddition mechanism.
Conclusion
This compound demonstrates exceptional reactivity as a diene in the Diels-Alder reaction, comparable to and in some cases exceeding that of other highly reactive dienes like cyclopentadiene. Its ability to react rapidly at reflux temperatures in common organic solvents makes it a valuable tool for the synthesis of complex polycyclic systems. The choice of diene will ultimately depend on the specific target molecule, desired stereochemistry, and reaction conditions. However, for synthetic routes where rapid and efficient formation of a six-membered ring is paramount, this compound stands out as a high-performance option.
References
- 1. mdpi.com [mdpi.com]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. sapub.org [sapub.org]
- 4. Green Synthesis of a Cantharidine Model Compound Based on the Diels-Alder Reaction of Anti-Aromatic Tetracyclone and Maleimides as a Pharmacological Probe for Topical Application [article.sapub.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
Unraveling the Reactivity of Phencyclone: A Mechanistic Showdown of its Cycloaddition Reactions
For researchers and professionals in the fields of organic synthesis and drug development, understanding the nuances of cycloaddition reactions is paramount for molecular design. This guide provides a mechanistic comparison of the reactions of phencyclone, a highly reactive diene, with a variety of dienophiles. By presenting key experimental data, detailed protocols, and mechanistic visualizations, we aim to offer a comprehensive resource for predicting and controlling the outcomes of these powerful transformations.
This compound (2-oxo-1,3-diphenyl-2H-cyclopenta[l]phenanthrene) is a valuable reagent in organic synthesis due to its high reactivity and selectivity in Diels-Alder reactions. Its propensity to form [4+2] π-cycloadducts with a range of dienophiles makes it an excellent tool for constructing complex polycyclic frameworks. The reactivity and stereoselectivity of these reactions are largely governed by frontier molecular orbital (FMO) interactions and the formation of charge-transfer complexes.[1][2]
Comparative Analysis of Reaction Performance
The efficiency of the Diels-Alder reaction between this compound and various dienophiles is influenced by factors such as the electronic nature of the dienophile, reaction temperature, and solvent. A summary of quantitative data from reported experiments is presented below to facilitate a direct comparison.
| Dienophile | Reaction Conditions | Reaction Time | Yield (%) | Reference |
| Maleic Anhydride | Toluene, reflux | Not specified | High | [2][3] |
| N-Phenylmaleimide | Not specified | Not specified | Not specified | [4][5][6] |
| N-Benzylmaleimide | Not specified | Not specified | Not specified | [7] |
| Dimethyl Acetylenedicarboxylate | Not specified | Not specified | Not specified | [8][9][10] |
| Norbornadiene | Chlorobenzene or Toluene, reflux | Not specified | Sole product | [11] |
| Styrenes & Cyclic Alkenes | Not specified | Not specified | Endo adducts | [2] |
Table 1: Comparison of Reaction Parameters for this compound with Various Dienophiles. This table highlights the differing conditions and outcomes for the reaction of this compound with a selection of dienophiles. Please note that specific quantitative values for time and yield were not available in all cited literature.
Mechanistic Insights: The Role of Frontier Orbitals and Charge-Transfer Complexes
The high reactivity and selectivity observed in this compound cycloadditions are primarily attributed to the narrow energy gap between its highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the dienophile.[12] This is a cornerstone of frontier-controlled cycloaddition reactions.[1][2][12]
Furthermore, spectroscopic evidence suggests the formation of charge-transfer complexes between this compound and electron-rich dienophiles. These complexes play a crucial role in determining the regiochemistry and stereochemistry of the resulting adducts. The reaction is believed to proceed via these intermediates, influencing the overall reaction kinetics.[1]
Figure 1. Generalized reaction pathway for this compound cycloaddition. This diagram illustrates the proposed mechanism involving the formation of a charge-transfer complex prior to the cycloaddition step.
Experimental Protocols
For reproducibility and adaptation in other research endeavors, detailed experimental procedures for key reactions are provided below.
Synthesis of the this compound-Maleic Anhydride Adduct
This procedure is based on established methods for Diels-Alder reactions involving this compound.[2][3][13]
Materials:
-
This compound
-
Maleic Anhydride
-
Toluene (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
In a round-bottom flask, dissolve this compound in a minimal amount of anhydrous toluene.
-
Add an equimolar amount of maleic anhydride to the solution.
-
Attach a reflux condenser and heat the mixture to reflux with stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product will precipitate out of the solution. Isolate the solid product by vacuum filtration.
-
Wash the solid with cold toluene to remove any unreacted starting materials.
-
Dry the product under vacuum to obtain the pure cycloadduct.
Characterization of the adduct can be performed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy.[3]
General Procedure for the Reaction of this compound with N-Substituted Maleimides
This protocol is adapted from studies on the reactions of this compound with N-benzylmaleimide.[7][14]
Materials:
-
This compound
-
N-substituted maleimide (e.g., N-phenylmaleimide, N-benzylmaleimide)
-
Anhydrous solvent (e.g., toluene, xylene)
-
Reaction vessel with inert atmosphere capabilities
-
Standard workup and purification equipment
Procedure:
-
Combine this compound and the N-substituted maleimide in a suitable reaction vessel under an inert atmosphere.
-
Add the anhydrous solvent and stir the mixture.
-
Heat the reaction to the desired temperature (e.g., reflux) and monitor by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
The product can be isolated by precipitation and filtration or by removal of the solvent under reduced pressure followed by purification by chromatography.
Detailed 1D and 2D NMR studies can be employed for the rigorous assignment of proton and carbon signals of the adducts.[7]
Figure 2. General experimental workflow for this compound Diels-Alder reactions. This flowchart outlines the typical steps involved in carrying out and analyzing the cycloaddition reactions of this compound.
Conclusion
The Diels-Alder reactions of this compound with various dienophiles provide a versatile and efficient method for the synthesis of complex polycyclic molecules. The predictability of these reactions, guided by the principles of frontier molecular orbital theory and an understanding of the role of charge-transfer complexes, makes this compound a powerful tool in the arsenal of synthetic organic chemists. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers looking to harness the synthetic potential of these fascinating cycloaddition reactions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. ilacadofsci.com [ilacadofsci.com]
- 3. researchgate.net [researchgate.net]
- 4. Express Polymer Letters [expresspolymlett.com]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. Diels-alder adducts of 3,6-dibromothis compound with symmetrical 1,4-disubstituted-cis-2-butenes: comparisons with the adduct of this compound and N-benzylmaleimide, and one-dimensional and two-dimensional nuclear magnetic resonance studies and ab initio structure calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. 9,14-Diphenyl-9,9a,10,13,13a,14-hexahydro-9,14:10,13-dimethanobenzo[f]tetraphen-15-one [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. organicreactions.org [organicreactions.org]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Safety Operating Guide
Safeguarding Research: A Step-by-Step Guide to Phencyclone Disposal
For Immediate Implementation by Laboratory Personnel
The proper disposal of chemical waste is paramount to ensuring a safe laboratory environment and protecting the broader ecosystem. This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of phencyclone, a common reagent in synthetic chemistry. Adherence to these procedures is critical for minimizing risks and ensuring regulatory compliance.
This compound, while not classified as hazardous under the 2012 OSHA Hazard Communication Standard, should be handled with the care afforded to all laboratory chemicals.[1] Its disposal requires a systematic approach to prevent environmental contamination and potential hazards.
This compound Waste Characterization and Disposal Overview
All personnel handling this compound waste must be familiar with its basic properties to ensure appropriate disposal decisions. The following table summarizes key characteristics and corresponding disposal considerations.
| Characteristic | Quantitative Data/Property | Disposal Consideration |
| Physical State | Solid[1] | Do not mix solid waste with liquid waste streams.[2] |
| Melting Point | 245-249°C[1][3] | Stable under normal laboratory conditions. |
| Solubility | Insoluble in water[4] | Do not dispose of down the drain.[5][6] |
| Hazards | Not classified as hazardous by OSHA (2012)[1] | Despite this, treat as chemical waste and avoid generating dust.[1][3] |
| Reactivity | Normally stable, not reactive with water[3] | Segregate from incompatible materials as a general best practice. |
Step-by-Step Disposal Protocol for this compound Waste
This protocol outlines the necessary steps for the safe collection, storage, and disposal of solid this compound waste and contaminated lab supplies.
1. Waste Segregation and Collection:
-
Solid this compound Waste: Collect pure this compound waste or residues in its original container or a clearly labeled, compatible container.[2][7] The container must have a secure, leak-proof screw-on cap.[2]
-
Contaminated Lab Supplies: Items such as gloves, absorbent paper, and Kim Wipes that are contaminated with this compound should be collected separately. These items should be double-bagged in clear plastic bags to allow for visual inspection.[2]
-
Sharps: Any sharps, such as contaminated pipette tips or broken glass, must be disposed of in a designated sharps container.[2]
2. Container Labeling:
-
All waste containers must be clearly labeled with a "Hazardous Waste" tag, even if the substance is not officially classified as such.[2][8]
-
The label must include:
-
The full chemical name: "this compound"
-
The specific contents (e.g., "Solid this compound," "Contaminated Debris")
-
The date the waste was first added to the container.
-
The name of the generating researcher and laboratory.
-
3. Waste Storage:
-
Store waste containers in a designated, well-ventilated hazardous waste storage area.[2]
-
Ensure containers are kept closed except when adding waste.[2][5]
-
Utilize secondary containment, such as a lab tray, to capture any potential spills or leaks.[2] The secondary container should be able to hold 110% of the volume of the primary container.[2]
-
Segregate this compound waste from other incompatible waste streams, such as acids and bases, as a general precautionary measure.[5]
4. Disposal Request and Pickup:
-
Once a waste container is full or has been in storage for a designated period (consult your institution's guidelines), arrange for its disposal through your institution's Environmental Health & Safety (EH&S) department.[7]
-
Do not dispose of this compound waste by evaporation in a fume hood or by discarding it in the regular trash.[5][6]
Emergency Procedures for this compound Spills
In the event of a this compound spill, follow these immediate safety measures:
-
Personal Protection: Ensure you are wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[3]
-
Containment: Prevent the further spread of the solid material.[3]
-
Cleanup: Carefully sweep or scoop up the spilled solid and place it in a designated hazardous waste container.[4] Avoid generating dust.[1][3]
-
Decontamination: Clean the spill area with soap and water.[3]
-
Reporting: Report the spill to your laboratory supervisor and EH&S department.
Logical Workflow for this compound Waste Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
References
- 1. fishersci.com [fishersci.com]
- 2. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 3. chemicalbook.com [chemicalbook.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. acs.org [acs.org]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. campussafety.lehigh.edu [campussafety.lehigh.edu]
Personal protective equipment for handling Phencyclone
Essential Safety and Handling Guide for Phencyclone
This guide provides immediate, essential safety protocols and logistical information for the handling and disposal of this compound in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.
Immediate Safety and Hazard Information
While some assessments indicate this compound is not considered hazardous under the 2012 OSHA Hazard Communication Standard, it is crucial to handle it with care, following good industrial hygiene and safety practices.[1][2] The primary concerns involve avoiding the formation and inhalation of dust, and preventing contact with skin and eyes.[3][4] No occupational exposure limits have been established.[3]
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound. The recommended equipment is detailed below.
| Protection Type | Specification | Standard/Reference |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields. | Conforming to EN 166 (EU) or OSHA 29 CFR 1910.133 (US).[1][3] |
| Skin Protection | Chemical-impermeable gloves (inspect prior to use). Fire/flame resistant and impervious clothing or long-sleeved lab coat.[2][3] | EU Directive 89/686/EEC and the standard EN 374.[3] |
| Respiratory Protection | Not required under normal use with adequate ventilation. For large-scale use, if exposure limits are exceeded, or if dust is generated, a full-face particle respirator is recommended. | NIOSH/MSHA or European Standard EN 136 approved respirator.[2][3] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational workflow is critical for safety. The following steps outline the process from preparation to disposal.
Preparation and Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area.[3] Use a chemical fume hood or provide appropriate exhaust ventilation where dust may be formed.[4]
-
Emergency Equipment: Ensure an emergency exit is accessible and a risk-elimination area is established.[3] Eyewash stations and safety showers should be readily available.
-
Ignition Sources: Keep the chemical away from heat and all sources of ignition.[3] Use non-sparking tools to prevent fire caused by electrostatic discharge.[3]
Handling Procedure
-
Avoid Contact: Wear all prescribed PPE to prevent contact with skin and eyes.[3]
-
Avoid Dust Formation: Handle the solid material carefully to avoid creating dust and aerosols.[3][4]
-
Hygiene: Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling, and before breaks.[3] Contaminated clothing should be removed immediately.[3]
Storage
-
Container: Store in a tightly closed, suitable container.[3][4]
-
Conditions: Keep the container in a dry, cool, and well-ventilated place.[3][4]
-
Incompatibilities: Store separately from foodstuff containers or incompatible materials.[3]
Emergency and Disposal Plan
Accidental Release Measures (Spills)
-
Evacuate: Evacuate personnel to a safe area, keeping people away from and upwind of the spill.[3]
-
Ventilate: Ensure adequate ventilation in the spill area.[4]
-
Contain: Prevent further leakage or spillage if it is safe to do so. Do not allow the chemical to enter drains.[3][4]
-
Secure: Remove all sources of ignition.[3]
-
Clean-up: Wearing full PPE, sweep up the spilled solid, avoiding dust generation, and shovel it into a suitable, closed container for disposal.[1][3][4]
First Aid Procedures
| Exposure Route | First Aid Action |
| Inhalation | Move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, provide artificial respiration. Seek immediate medical attention.[3][4] |
| Skin Contact | Immediately take off all contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor if symptoms occur.[1][3][4] |
| Eye Contact | Rinse immediately and thoroughly with plenty of water for at least 15 minutes, also under the eyelids. Consult a doctor.[1][3][4] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[3] |
Disposal Plan
-
Chemical Disposal: this compound should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[3] Do not discharge into sewer systems or the environment.[3]
-
Container Disposal: Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[3] Alternatively, puncture the packaging to render it unusable and dispose of it in a sanitary landfill.[3]
This compound Handling and Disposal Workflow
The following diagram illustrates the logical workflow for safely managing this compound in a laboratory environment.
Caption: Workflow for Safe Handling and Disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
